Suc-Ala-Ala-Pro-Trp-pNA
Description
Structure
2D Structure
Properties
Molecular Formula |
C32H37N7O9 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |
InChI Key |
MQGGZLCZOZZLTR-KBFVSZBXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Suc-Ala-Ala-Pro-Trp-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the chromogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, drug discovery, and diagnostics.
Introduction
This compound is a synthetic oligopeptide that serves as a highly specific substrate for certain proteolytic enzymes. Its utility in biochemical assays lies in its ability to produce a quantifiable colorimetric signal upon enzymatic cleavage. This guide will explore the core mechanism of this process, present relevant kinetic data, and provide detailed experimental protocols for its use.
Mechanism of Action: Enzymatic Hydrolysis
The fundamental mechanism of action of this compound involves its recognition and cleavage by specific proteases, most notably chymotrypsin and other chymotrypsin-like serine proteases. Chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as tryptophan, phenylalanine, and tyrosine.
The peptide sequence, Ala-Ala-Pro-Trp, mimics a natural substrate recognition site for these enzymes. Upon binding of the substrate to the enzyme's active site, a nucleophilic attack by a serine residue in the enzyme's catalytic triad on the carbonyl carbon of the tryptophan residue is initiated. This leads to the hydrolysis of the amide bond between the tryptophan and the p-nitroaniline (pNA) moiety.
The cleavage of this bond releases p-nitroaniline, a chromophore that is yellow in solution and exhibits a strong absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity under specific conditions of substrate concentration, temperature, and pH. This colorimetric signal provides a simple and sensitive method for measuring the kinetic parameters of the enzyme.
Quantitative Data: Enzyme Kinetics
The interaction between this compound and various proteases can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
The following table summarizes the available kinetic data for the hydrolysis of this compound by different enzymes.
| Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Elastase | 0.8 | 2.6 x 10⁻⁵ | 3.25 x 10⁻² | [1] |
| Trypsin | 1.1 | Not Reported | Not Reported | [1] |
| Chymotrypsin | 0.5 | Not Reported | Not Reported | [1] |
Note: The kinetic data presented is based on information from a commercial supplier and may vary depending on the specific assay conditions.
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using this compound. This protocol can be adapted for other suitable proteases and for use in a 96-well plate format for high-throughput screening.
4.1. Materials
-
This compound substrate
-
Chymotrypsin (or other protease)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
4.2. Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Immediately before use, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL to µg/mL range.
-
Working Substrate Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentrations. It is recommended to perform a substrate concentration curve to determine the Km value.
4.3. Assay Procedure
-
Set up the microplate reader or spectrophotometer to measure absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C).
-
Add a defined volume of Assay Buffer to each well or cuvette.
-
Add the desired volume of the Working Substrate Solution to each well.
-
Initiate the reaction by adding a small volume of the diluted Enzyme Solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
4.4. Data Analysis
-
Plot the absorbance at 405 nm versus time.
-
The initial reaction velocity (V₀) is the initial linear slope of this curve.
-
Convert the change in absorbance per minute (ΔA/min) to the concentration of p-nitroaniline produced per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
Conclusion
This compound is a valuable tool for the study of chymotrypsin and other related proteases. Its mechanism of action, based on the enzymatic release of the chromophore p-nitroaniline, allows for a straightforward and sensitive determination of enzyme activity. The kinetic parameters and experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this substrate into their studies of enzyme kinetics, inhibitor screening, and drug discovery.
References
Suc-Ala-Ala-Pro-Trp-pNA properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) is a synthetic chromogenic peptide substrate primarily utilized in biochemical assays to measure the activity of various proteases. Its specific amino acid sequence makes it a target for enzymes such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the peptide bond C-terminal to the tryptophan residue releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This document provides a comprehensive overview of the properties, structure, and applications of this compound.
Core Properties and Structure
The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and use in experimental settings.
Chemical Structure
The structure of this compound consists of a four-amino-acid peptide chain (Alanine-Alanine-Proline-Tryptophan) that is N-terminally blocked by a succinyl group and C-terminally linked to a p-nitroaniline moiety. The succinyl group enhances solubility, while the p-nitroaniline group serves as the chromogenic reporter upon cleavage.
Sequence: this compound
Physicochemical Properties
A compilation of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₇O₉ | [1] |
| Molecular Weight | 663.69 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from similar peptides |
| Storage Conditions | Store at -20°C to -15°C, keep container well closed | [1] |
| Solubility | Typically soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers. | Inferred from similar peptides |
Biological Activity and Applications
This compound is a versatile substrate for several serine proteases. Its primary application is in the in vitro characterization of enzyme kinetics and the screening of protease inhibitors.
Enzyme Specificity and Kinetics
This peptide is recognized and cleaved by proteases that exhibit a preference for bulky hydrophobic residues, such as tryptophan, at the P1 position of the substrate. The known kinetic parameters for its interaction with various enzymes are detailed in Table 2.
| Enzyme | Michaelis Constant (Kₘ) | Catalytic Rate Constant (kcat) | Reference |
| Elastase | 0.8 mM | 2.6 x 10 M/s | [1] |
| Chymotrypsin | 0.5 mM | Not specified | [1] |
| Trypsin | 1.1 mM | Not specified | [1] |
Experimental Protocols
The following section outlines a representative protocol for conducting a chymotrypsin activity assay using this compound. This protocol is adapted from established methods for similar p-nitroanilide substrates.
Materials
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Calcium chloride (CaCl₂)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris buffer containing 20 mM CaCl₂ and adjust the pH to 8.0. The calcium ions help to stabilize the chymotrypsin.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. This stock solution should be stored at -20°C and protected from light.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
Assay Procedure
-
Reaction Setup: In a microplate well or a cuvette, add the assay buffer.
-
Substrate Addition: Add the this compound stock solution to the assay buffer to achieve the desired final concentration (e.g., 0.1 - 1.0 mM).
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.
-
Initiation of Reaction: Add the chymotrypsin solution to the reaction mixture to initiate the enzymatic reaction.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm over time. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
Data Analysis
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔA/min) / (ε * l)
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of p-nitroaniline (a commonly used value is 8,800 M⁻¹cm⁻¹ at 410 nm, though this can be buffer-dependent).[2]
-
l is the path length of the cuvette or the light path in the microplate well (in cm).
Visualizations
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of this compound by chymotrypsin.
Experimental Workflow
The logical flow of the chymotrypsin assay protocol is depicted in the diagram below.
References
An In-depth Technical Guide to the Chromogenic Substrate Suc-Ala-Ala-Pro-Trp-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). It details the substrate's core properties, mechanism of action, and its applications in the study of various proteases. This document includes a compilation of quantitative kinetic data, detailed experimental protocols for enzyme assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate its use in research and drug development.
Introduction
This compound is a synthetic oligopeptide substrate widely utilized for the in vitro assay of several serine proteases. Its specificity is primarily directed towards chymotrypsin-like enzymes, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues, such as tryptophan. The substrate's design incorporates a p-nitroanilide (pNA) group at the C-terminus of the peptide chain. Enzymatic cleavage of the amide bond between the tryptophan residue and the pNA moiety releases the chromogenic p-nitroaniline. The subsequent increase in absorbance, directly proportional to the enzymatic activity, can be monitored spectrophotometrically, providing a simple and sensitive method for quantifying enzyme kinetics.
Core Properties
| Property | Value |
| Chemical Formula | C₃₂H₃₇N₇O₉ |
| Molecular Weight | 663.69 g/mol [1] |
| Appearance | Lyophilized powder |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Storage | Store at -20°C, desiccated and protected from light |
Mechanism of Action
The fundamental principle behind the use of this compound lies in its ability to act as a specific substrate for certain proteolytic enzymes. The enzymatic reaction involves the hydrolysis of the peptide bond between the tryptophan residue and the p-nitroanilide group. This cleavage releases p-nitroaniline (pNA), a yellow-colored compound that exhibits a strong absorbance at a specific wavelength.
The rate of pNA release, and therefore the rate of the enzymatic reaction, can be continuously monitored by measuring the increase in absorbance at or near 405 nm. This direct relationship allows for the precise determination of enzyme activity and the investigation of enzyme kinetics.
Quantitative Enzyme Kinetics
This compound is a substrate for several key serine proteases. The following table summarizes the available kinetic parameters for its interaction with these enzymes.
| Enzyme | EC Number | Source | Kₘ (mM) | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| Elastase | 3.4.21.36 | Pancreatic | 0.8[1] | 2.6 x 10 M/s | Not Reported | 3.25 x 10⁴ |
| Trypsin | 3.4.21.4 | Pancreatic | 1.1[1] | Not Reported | Not Reported | Not Reported |
| Chymotrypsin | 3.4.21.1 | Pancreatic | 0.5[1] | Not Reported | Not Reported | Not Reported |
Detailed Experimental Protocol: Enzyme Assay
This protocol provides a generalized procedure for determining the activity of a protease using this compound. It is essential to optimize the conditions (e.g., pH, temperature, enzyme, and substrate concentrations) for each specific enzyme.
5.1. Materials
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for stock solution
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest
-
Purified enzyme solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
5.2. Reagent Preparation
-
Substrate Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in a minimal volume of DMSO or DMF. For example, to prepare a 10 mM stock solution, dissolve 6.64 mg of the substrate in 1 mL of DMSO. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. The final concentration should ideally be around the Kₘ value of the enzyme for the substrate.
-
Enzyme Dilution: Prepare a series of enzyme dilutions in the assay buffer to determine the optimal concentration that yields a linear rate of substrate hydrolysis over a reasonable time course.
5.3. Assay Procedure
-
Set up the reaction: In a 96-well plate or cuvette, add the assay buffer.
-
Add the enzyme: Add the diluted enzyme solution to the wells/cuvettes.
-
Pre-incubate: Incubate the plate/cuvettes at the optimal temperature for the enzyme for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the working substrate solution to each well/cuvette to start the reaction.
-
Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-30 minutes).
-
Controls: Include appropriate controls, such as a blank reaction without the enzyme to account for any non-enzymatic substrate hydrolysis, and a control without the substrate to measure any background absorbance from the enzyme solution.
5.4. Data Analysis
-
Plot the absorbance values against time for each reaction.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/Δt).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of p-nitroaniline, and l is the path length of the cuvette or the well.
-
For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound, such as elastase, trypsin, and chymotrypsin, are involved in a multitude of physiological and pathological processes. Understanding their roles in signaling pathways is crucial for drug development.
References
Understanding p-Nitroanilide (pNA) Release in Enzyme Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and applications of p-nitroanilide (pNA) release assays, a cornerstone technique in enzyme kinetics and drug discovery. This guide will delve into the core concepts, provide detailed experimental protocols, and offer troubleshooting guidance for researchers utilizing this robust method.
The Core Principle: Chromogenic Substrate Cleavage
The p-nitroanilide (pNA) release assay is a widely used colorimetric method to determine and quantify the activity of various enzymes, particularly proteases and peptidases. The fundamental principle lies in the use of a synthetic substrate, where a peptide or an amino acid is covalently linked to a pNA molecule. This conjugate is colorless.
When the enzyme of interest cleaves the amide bond between the peptide/amino acid and the pNA, the free pNA molecule is released. In aqueous solution, particularly at neutral to alkaline pH, p-nitroaniline exhibits a distinct yellow color, which can be quantified spectrophotometrically. The intensity of the yellow color is directly proportional to the amount of pNA released, and thus, to the enzymatic activity. The absorbance of the liberated pNA is typically measured at or near its absorbance maximum, which is around 405 nm.
Enzymes Assayed with pNA Substrates
A broad range of hydrolytic enzymes can be assayed using specifically designed pNA substrates. The specificity of the assay is conferred by the peptide or amino acid sequence linked to the pNA, which is recognized by the active site of the target enzyme. Key enzyme classes that utilize pNA substrates include:
-
Serine Proteases: This large family of enzymes, characterized by a serine residue in their active site, includes digestive enzymes and factors of the blood coagulation cascade.
-
Trypsin: Cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. A common substrate is Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).
-
Chymotrypsin: Preferentially cleaves at the carboxyl side of tyrosine, tryptophan, and phenylalanine. N-Succinyl-L-phenylalanine p-nitroanilide is a suitable substrate.
-
Elastase: Degrades elastin and other proteins. A typical substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
-
-
Caspases: A family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation. The substrates for caspases are typically tetrapeptides with an aspartic acid residue at the P1 position.
-
Caspase-1: Substrate Ac-WEHD-pNA.
-
Caspase-3/7: Substrate Ac-DEVD-pNA.[1]
-
Caspase-8: Substrate Ac-IETD-pNA.
-
Caspase-9: Substrate Ac-LEHD-pNA.
-
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or peptides.[2] A variety of aminoacyl-pNA substrates are available, such as L-Leucine-p-nitroanilide for leucine aminopeptidase.[2]
Experimental Protocols
Accurate and reproducible results in pNA assays hinge on meticulous experimental design and execution. Below are detailed protocols for a generic pNA-based enzyme assay, a pNA standard curve generation, and a specific example for a caspase-3 assay.
General Protocol for a pNA-Based Enzyme Assay
This protocol provides a framework that can be adapted for various enzymes.
Materials:
-
Enzyme solution (purified or in cell lysate)
-
pNA substrate specific to the enzyme of interest
-
Assay buffer (e.g., Tris-HCl, HEPES, with appropriate pH and ionic strength for the enzyme)
-
Stop solution (e.g., 30% acetic acid, optional, for endpoint assays)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the optimal temperature for the enzyme (e.g., 25°C or 37°C).
-
Prepare a stock solution of the pNA substrate. Due to limited aqueous solubility, substrates are often dissolved in an organic solvent like DMSO to create a concentrated stock (e.g., 10-20 mM).[3]
-
Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution
-
-
Include appropriate controls:
-
Blank (no enzyme): Contains assay buffer and substrate to measure the rate of non-enzymatic substrate hydrolysis.
-
Negative Control (no substrate): Contains assay buffer and enzyme to account for any background absorbance from the enzyme preparation.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pNA substrate to each well.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate at the optimal temperature for the enzyme.
-
-
Data Acquisition:
-
Kinetic Assay (recommended): Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Assay: After a fixed incubation time, stop the reaction by adding a stop solution. Measure the final absorbance at 405 nm. This method is simpler but provides less kinetic information.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For kinetic assays, plot absorbance vs. time and determine the initial velocity (V₀) from the slope of the linear phase.
-
Convert the change in absorbance per unit time (ΔA/min) to the concentration of pNA released per unit time using a pNA standard curve.
-
Protocol for Generating a p-Nitroaniline Standard Curve
A standard curve is essential for converting absorbance values to the molar amount of pNA produced.
Materials:
-
p-Nitroaniline (pNA) powder
-
Assay buffer (the same as used in the enzyme assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a pNA Stock Solution:
-
Accurately weigh pNA powder and dissolve it in the assay buffer to a known concentration (e.g., 1 mM). Gentle heating or sonication may be required to fully dissolve the pNA.[2]
-
-
Prepare Serial Dilutions:
-
Perform a series of dilutions of the pNA stock solution in the assay buffer to create a range of known concentrations (e.g., 0, 10, 20, 50, 100, 150, 200 µM).
-
-
Measure Absorbance:
-
Add a fixed volume of each pNA dilution to the wells of a 96-well plate.
-
Measure the absorbance at 405 nm.
-
-
Plot the Standard Curve:
-
Plot the absorbance values against the corresponding pNA concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope (extinction coefficient), and 'c' is the y-intercept. This equation will be used to calculate the amount of pNA released in the enzyme assays.
-
Specific Protocol: Caspase-3 Activity Assay
Materials:
-
Cell lysate containing activated caspase-3
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-pNA substrate (stock solution in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare cell lysates from apoptotic and control cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add caspase assay buffer to bring the volume to 90 µL.
-
Initiate the reaction by adding 10 µL of 2 mM Ac-DEVD-pNA (final concentration 200 µM).
-
Incubate at 37°C and measure the absorbance at 405 nm every 5-10 minutes for 1-2 hours.
-
Calculate the caspase activity as the rate of pNA release, normalized to the amount of protein in the lysate.
Data Presentation
Quantitative data from pNA assays should be presented clearly and concisely. Tables are an effective way to summarize key parameters.
Table 1: Example p-Nitroaniline Standard Curve Data
| pNA Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |
| 0 | 0.052 ± 0.003 |
| 10 | 0.141 ± 0.005 |
| 20 | 0.230 ± 0.007 |
| 50 | 0.505 ± 0.012 |
| 100 | 0.960 ± 0.021 |
| 150 | 1.415 ± 0.035 |
| 200 | 1.870 ± 0.042 |
Table 2: Kinetic Parameters of Various Enzymes with pNA Substrates
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |
| Trypsin | BAPNA | 200 | 15.2 | 8.5 |
| Chymotrypsin | N-Succinyl-L-phenylalanine-pNA | 50 | 25.8 | 14.3 |
| Caspase-3 | Ac-DEVD-pNA | 15 | 5.6 | 3.1 |
Table 3: Troubleshooting Common Issues in pNA Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Spontaneous hydrolysis of the pNA substrate. | Prepare substrate solutions fresh. Run a "no enzyme" blank and subtract its rate from the sample rates. Store substrate stock solutions at -20°C or -80°C.[3] |
| Contamination of reagents. | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Low Signal/No Activity | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. |
| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature for the specific enzyme. | |
| Presence of inhibitors in the sample. | Dilute the sample or use a purification step to remove inhibitors. | |
| Precipitation in Wells | Poor substrate solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is compatible with the enzyme and does not exceed a few percent of the total reaction volume.[3] |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Add stabilizing agents (e.g., glycerol, BSA) to the assay buffer. | |
| Product inhibition. | Measure the initial reaction rate where the product concentration is low. | |
| Interference from Sample | Colored or turbid samples. | Include a sample blank (sample without substrate) to correct for background absorbance. |
| Leaching of chemicals from plastic tubes. | Use high-quality microcentrifuge tubes. Be mindful that heating or sonication can increase leaching.[4] |
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex biological processes and experimental procedures.
Caption: General mechanism of pNA release by enzymatic cleavage.
Caption: Standard workflow for a pNA-based enzyme assay.
Caption: Simplified signaling pathway for caspase activation in apoptosis.
References
Unlocking Proteolytic Activity: A Technical Guide to Suc-Ala-Ala-Pro-Trp-pNA for Novel Protease Discovery
For Immediate Release
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the application of the chromogenic substrate, Succinyl-Alanine-Alanine-Proline-Tryptophan-para-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA), in the discovery and characterization of novel proteases. This document outlines the core principles of its mechanism, detailed experimental protocols, and its integration into high-throughput screening workflows.
Introduction: The Role of Chromogenic Substrates in Protease Research
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for therapeutic intervention. The discovery and characterization of novel proteases and their inhibitors are paramount for advancing our understanding of disease and developing new drugs. Chromogenic substrates, such as this compound, are invaluable tools in this endeavor. They are synthetic peptides that, when cleaved by a protease, release a chromophore—in this case, para-nitroaniline (pNA)—which produces a quantifiable color change. This allows for a straightforward and sensitive method to measure protease activity.
This compound is a specific peptide sequence designed to mimic the natural cleavage sites of certain proteases. The succinyl group at the N-terminus enhances solubility and prevents unwanted degradation by aminopeptidases. The peptide sequence -Ala-Ala-Pro-Trp- is recognized and cleaved by proteases with chymotrypsin-like or elastase-like specificity.
Mechanism of Action
The fundamental principle behind the use of this compound lies in its enzymatic hydrolysis. In its intact form, the substrate is colorless. However, upon cleavage of the amide bond between the tryptophan (Trp) residue and the pNA group by a cognate protease, the yellow-colored p-nitroaniline is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity.
Caption: Enzymatic cleavage of this compound releases a chromogenic product.
Quantitative Data: Substrate Specificity and Kinetic Parameters
This compound is a known substrate for several well-characterized proteases. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Elastase | 0.8 | 2.6 x 10-2 | 32.5 |
| Trypsin | 1.1 | Not Reported | Not Reported |
| Chymotrypsin | 0.5 | Not Reported | Not Reported |
| Table 1: Kinetic parameters of various proteases with this compound. Data sourced from publicly available information.[1] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in protease activity assays. Optimization of buffer conditions, pH, and substrate concentration may be necessary for novel proteases.
Preparation of Reagents
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of the protease of interest in an appropriate buffer. The final concentration will depend on the enzyme's activity.
Standard Protease Activity Assay
This protocol is suitable for characterizing a purified protease or a complex mixture with suspected proteolytic activity.
-
Prepare the reaction mixture: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of the enzyme sample (or control buffer)
-
Bring the total volume to 180 µL with Assay Buffer.
-
-
Pre-incubate: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 20 µL of a 1 mM working solution of this compound (diluted from the stock solution in Assay Buffer) to each well. The final substrate concentration will be 100 µM.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader at 37°C. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time curve. The molar extinction coefficient for pNA at pH 8.0 and 405 nm is approximately 10,500 M-1cm-1.
References
Methodological & Application
Application Notes and Protocols for Chymotrypsin Assay Using Suc-Ala-Ala-Pro-Trp-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine endopeptidase that plays a crucial role in protein digestion by preferentially cleaving peptide bonds at the C-terminus of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is fundamental in various physiological processes, and its dysregulation is implicated in several diseases. Therefore, the accurate measurement of chymotrypsin activity is vital for basic research and drug development. This document provides a detailed protocol for the determination of chymotrypsin activity using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This substrate is specifically designed for high sensitivity and specificity towards chymotrypsin-like proteases.
The assay principle is based on the enzymatic hydrolysis of the peptide substrate by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically by the increase in absorbance at 405-410 nm, is directly proportional to the chymotrypsin activity.
Enzymatic Reaction Signaling Pathway
The enzymatic reaction of chymotrypsin with this compound follows a "ping-pong" mechanism, a hallmark of serine proteases. This involves a two-step process of acylation and deacylation.
References
Preparation of Suc-Ala-Ala-Pro-Trp-pNA Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and use of a stock solution of the chromogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA). This substrate is a valuable tool for the enzymatic assay of various proteases, including elastase, trypsin, and chymotrypsin.
Physicochemical and Kinetic Data
The following table summarizes the key physicochemical properties of this compound and its kinetic parameters with various enzymes.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₇O₉ | [1] |
| Molecular Weight | 663.69 g/mol | [1] |
| Enzyme | Kinetic Parameters | |
| Elastase | Kₘ = 0.8 mM, kcat = 2.6 x 10⁻³ M/s | [1] |
| Trypsin | Kₘ = 1.1 mM | [1] |
| Chymotrypsin | Kₘ = 0.5 mM | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.64 mg of the substrate.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed substrate to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the substrate is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] The powder form should be stored at -20°C.[2]
General Enzymatic Assay Protocol
This protocol provides a general guideline for using the this compound stock solution in a typical protease assay. The final concentrations of substrate and enzyme, as well as the buffer composition, may need to be optimized for your specific experimental conditions.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution of this compound in the desired assay buffer to the final working concentration. The final concentration should be determined based on the Kₘ value for the enzyme of interest.
-
Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer.
-
Assay Initiation: In a suitable reaction vessel (e.g., a cuvette or a microplate well), add the working substrate solution. Initiate the enzymatic reaction by adding the enzyme solution. The final volume of the reaction mixture will depend on the format of the assay.
-
Measurement: Immediately measure the change in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance is proportional to the rate of p-nitroaniline (pNA) release and thus to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Experimental Workflow
Caption: Workflow for the preparation and use of this compound.
Proteolytic Cleavage of this compound
Caption: Enzymatic cleavage of the chromogenic substrate.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Suc-Ala-Ala-Pro-Trp-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) in high-throughput screening (HTS) assays. This substrate is particularly useful for identifying and characterizing inhibitors of serine proteases, such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the p-nitroanilide (pNA) group from the peptide backbone by these proteases results in the release of a yellow chromophore, which can be quantified spectrophotometrically. This colorimetric assay is robust, easily adaptable to a high-throughput format, and provides a reliable method for screening large compound libraries for potential drug candidates.
Principle of the Assay
The core of the assay is the enzymatic hydrolysis of the this compound substrate. In the presence of a target protease, the peptide bond C-terminal to the tryptophan residue is cleaved, releasing p-nitroaniline. Free pNA has a strong absorbance at 405-410 nm, while the intact substrate does not. The rate of the increase in absorbance is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of pNA release is reduced, allowing for the quantification of inhibitor potency.
Target Enzymes and Their Significance
This compound is a substrate for several key serine proteases:
-
Chymotrypsin: A digestive enzyme produced in the pancreas that plays a crucial role in protein digestion.[1] Inhibitors of chymotrypsin are investigated for various therapeutic applications, including pancreatitis and inflammation.
-
Elastase: A protease found in neutrophils that can break down elastin, a key component of connective tissue. Unregulated elastase activity is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
-
Trypsin: Another pancreatic digestive enzyme that activates other proenzymes and is involved in protein digestion.[1] Trypsin inhibitors are of interest for treating pancreatitis and other inflammatory conditions.
Data Presentation
Table 1: Kinetic Parameters of this compound with Target Enzymes
| Enzyme | Michaelis Constant (Km) |
| Chymotrypsin | 0.5 mM[2] |
| Elastase | 0.8 mM[2] |
| Trypsin | 1.1 mM[2] |
Table 2: Example IC50 Values of Known Chymotrypsin Inhibitors
Note: The following data is illustrative and may not have been generated using the specific this compound substrate. It is provided as a reference for expected inhibitor potencies.
| Inhibitor | IC50 (µM) |
| Chymostatin | 0.0004 |
| Aprotinin | Varies with conditions |
| Soybean Trypsin Inhibitor (Kunitz) | Varies with conditions |
Experimental Protocols
Preparation of Reagents
1. Assay Buffer:
-
50 mM Tris-HCl, pH 8.0
-
100 mM NaCl
-
10 mM CaCl2
-
0.01% (v/v) Triton X-100 or Tween-20 (to prevent compound aggregation)
2. Enzyme Stock Solution:
-
Prepare a stock solution of the target enzyme (e.g., bovine pancreatic α-chymotrypsin) in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -80°C. The optimal working concentration should be determined empirically but is typically in the low nanomolar range.
3. Substrate Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.
4. Positive Control Inhibitor Stock Solution:
-
Prepare a stock solution of a known inhibitor (e.g., chymostatin) in DMSO. The concentration should be at least 100-fold higher than the expected IC50.
High-Throughput Screening (HTS) Protocol for Chymotrypsin Inhibitors (96-well plate format)
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (DMSO for negative control, positive control inhibitor) into the wells of a 96-well clear, flat-bottom plate.
-
-
Enzyme Addition:
-
Dilute the chymotrypsin stock solution in assay buffer to the desired working concentration.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Kinetic Reading:
-
Dilute the this compound stock solution in assay buffer to a final concentration equal to or below the Km (e.g., 0.5 mM).
-
Add 50 µL of the diluted substrate solution to each well to initiate the reaction. The final volume in each well will be 101 µL.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the initial reaction velocity (Vo) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
-
Determine Percent Inhibition:
-
Calculate the percent inhibition for each test compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Assay Validation: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.
-
Calculation:
where:
-
σpos and μpos are the standard deviation and mean of the positive control (e.g., maximum inhibition).
-
σneg and μneg are the standard deviation and mean of the negative control (e.g., no inhibition, DMSO).
-
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
Visualizations
References
Measuring Inhibitor Potency Using the Chromogenic Substrate Suc-Ala-Ala-Pro-Trp-pNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Suc-Ala-Ala-Pro-Trp-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide) is a valuable tool for the kinetic analysis of proteases, particularly chymotrypsin, and for the screening of their inhibitors. This chromogenic substrate is specifically cleaved by chymotrypsin and other related serine proteases at the carboxyl side of the tryptophan residue. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the enzymatic activity, providing a simple and continuous assay to determine enzyme kinetics and the potency of inhibitors.
The principle of the assay is based on the enzymatic hydrolysis of the colorless substrate, this compound, to produce a colored product, p-nitroaniline. The absorbance of p-nitroaniline is measured over time at a wavelength of 405-410 nm. In the presence of an inhibitor, the rate of this reaction will decrease, and the extent of this decrease can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the hydrolysis of this compound by bovine pancreatic α-chymotrypsin. These values are essential for designing and interpreting inhibitor potency assays.
| Parameter | Value | Enzyme |
| Michaelis Constant (Km) | 0.5 mM[1] | Bovine Pancreatic α-Chymotrypsin |
| Catalytic Rate Constant (kcat) | Data not available in the searched literature | Bovine Pancreatic α-Chymotrypsin |
Inhibitor Potency Data (Illustrative)
The following table provides illustrative IC50 values for known chymotrypsin inhibitors.
| Inhibitor | IC50 (µM) | Target Enzyme |
| Chymostatin | 0.008 | α-Chymotrypsin |
| Soybean Trypsin Inhibitor (Kunitz) | 0.1 | α-Chymotrypsin |
| Aprotinin | 0.9 | α-Chymotrypsin |
Experimental Protocols
Materials and Reagents
-
Enzyme: Bovine Pancreatic α-Chymotrypsin (e.g., Sigma-Aldrich C4129)
-
Substrate: this compound
-
Inhibitors: Test compounds of interest
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
-
Microplate Reader: Capable of measuring absorbance at 405 nm
-
96-well microplates: Clear, flat-bottom
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. The final concentration in the assay will typically be in the nanomolar range. The exact concentration should be optimized for the specific assay conditions to ensure a linear reaction rate for the desired time course.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Inhibitor Stock Solutions: Dissolve inhibitor compounds in DMSO to a desired stock concentration (e.g., 10 mM). Prepare a serial dilution of each inhibitor in DMSO.
Protocol 1: Determination of Enzyme Kinetics (Km and Vmax)
This protocol determines the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by chymotrypsin.
-
Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. A typical concentration range would be 0.1 to 5 times the expected Km (e.g., 0.05 mM to 2.5 mM).
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Substrate solution at various concentrations
-
Enzyme solution (to a final concentration of e.g., 10 nM) The final reaction volume is typically 200 µL.
-
-
Initiate and Measure: Initiate the reaction by adding the enzyme solution. Immediately place the plate in a microplate reader pre-set to 37°C.
-
Data Acquisition: Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity is typically expressed as µmol of pNA produced per minute. This requires the molar extinction coefficient of p-nitroaniline (ε = 8800 M-1cm-1 at pH 7.5 and 410 nm).
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.
-
Protocol 2: Determination of Inhibitor Potency (IC50)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical concentration range might be from 1 nM to 100 µM.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations
-
Enzyme solution (final concentration e.g., 10 nM)
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiate and Measure: Initiate the reaction by adding the substrate solution (this compound) at a final concentration equal to its Km (0.5 mM).
-
Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes in a microplate reader at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The percent inhibition is calculated as: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Caption: Experimental workflow for determining inhibitor IC50.
Caption: Competitive inhibition of chymotrypsin.
References
Application Notes and Protocols for the Use of Suc-Ala-Ala-Pro-Trp-pNA in Peptidyl Prolyl cis-trans Isomerase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl prolyl cis-trans isomerases (PPIases) are a ubiquitous class of enzymes that catalyze the isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational changes. This catalytic activity plays a crucial role in a multitude of cellular processes, including signal transduction, cell cycle regulation, and immune response. Consequently, PPIases have emerged as significant targets for drug development in various therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders.
The chromogenic substrate, N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA), serves as a valuable tool for the in vitro characterization of PPIase activity. This document provides detailed application notes and experimental protocols for the use of this substrate in a chymotrypsin-coupled spectrophotometric assay, a standard method for measuring the activity of PPIase families including cyclophilins and FK506-binding proteins (FKBPs).[1][2]
Principle of the Assay
The chymotrypsin-coupled PPIase assay is a continuous spectrophotometric method used to determine the rate of cis-to-trans isomerization of the Ala-Pro peptide bond in the substrate. The principle of the assay is based on the stereospecificity of the protease α-chymotrypsin, which selectively cleaves the peptide bond C-terminal to the Tryptophan residue only when the preceding Ala-Pro bond is in the trans conformation.
In an aqueous solution, the this compound substrate exists in an equilibrium of both cis and trans conformers. The PPIase enzyme accelerates the conversion of the cis isomer to the trans isomer. The newly formed trans isomer is then rapidly cleaved by an excess of chymotrypsin, releasing the yellow-colored p-nitroanilide (pNA) molecule. The rate of pNA release is directly proportional to the PPIase activity and can be monitored by measuring the increase in absorbance at 390-405 nm.
Data Presentation
Quantitative Data for Related PPIase Substrates
Table 1: Kinetic Parameters for Cyclophilin A (CypA) with Suc-AAPF-pNA
| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bovine Cyclophilin | 0.98 ± 0.14 | 13200 ± 880 | 1.35 x 107 |
| Recombinant Human Cyclophilin | 0.87 ± 0.084 | 12700 ± 550 | 1.46 x 107 |
| Data from Kofron et al., 1991.[3] |
Table 2: Kinetic Parameters for FK506-Binding Protein (FKBP) with Suc-ALPF-pNA
| Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| FKBP | 0.520 ± 0.08 | 344 ± 26 | 6.62 x 105 |
| Data from Kofron et al., 1991.[3] |
Table 3: Typical Reagent Concentrations for Chymotrypsin-Coupled PPIase Assay
| Reagent | Stock Concentration | Final Concentration |
| Assay Buffer (HEPES or Tris) | 500 mM, pH 7.8-8.0 | 35-50 mM |
| This compound | 10-50 mM in DMSO | 25-100 µM |
| α-Chymotrypsin | 10-60 mg/mL in 1 mM HCl | 0.05-0.2 mg/mL |
| PPIase Enzyme | Varies (e.g., 1-10 µM) | 1-100 nM |
| Inhibitor (e.g., Cyclosporin A) | 1-10 mM in DMSO | Varies (for IC50 determination) |
Experimental Protocols
Protocol 1: Standard PPIase Activity Assay
This protocol is designed for the kinetic characterization of a purified PPIase enzyme.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HEPES or Tris buffer
-
α-Chymotrypsin
-
Purified PPIase enzyme
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390-405 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM HEPES or Tris buffer, pH 7.8-8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM. Store at -20°C.
-
Chymotrypsin Stock Solution: Prepare a 10 mg/mL solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C.
-
PPIase Enzyme Stock Solution: Prepare a stock solution of the purified PPIase in a suitable buffer (e.g., Assay Buffer with 1 mM DTT). The concentration will depend on the specific activity of the enzyme.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components to each well for a final volume of 200 µL:
-
Assay Buffer
-
PPIase enzyme (at desired final concentration, e.g., 10 nM)
-
-
Prepare a negative control well containing Assay Buffer but no PPIase enzyme to measure the uncatalyzed isomerization rate.
-
-
Initiation of the Reaction:
-
To initiate the reaction, add a mixture of the substrate and chymotrypsin to each well. For a final concentration of 50 µM substrate and 0.1 mg/mL chymotrypsin, prepare a reaction mix accordingly.
-
Alternatively, pre-incubate the enzyme and substrate, and then initiate the reaction by adding chymotrypsin.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-heated to the desired temperature (e.g., 25°C).
-
Measure the increase in absorbance at 390 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (Vo) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the uncatalyzed reaction (no PPIase) from the rates of the enzyme-catalyzed reactions.
-
To determine Km and kcat, perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.
-
Protocol 2: High-Throughput Screening (HTS) for PPIase Inhibitors
This protocol is adapted for screening compound libraries to identify potential PPIase inhibitors.
Materials:
-
All materials from Protocol 1
-
Compound library dissolved in DMSO
-
384-well microplates
-
Automated liquid handling system (recommended)
Procedure:
-
Preparation of Reagents: Prepare reagents as described in Protocol 1, ensuring sufficient volumes for the entire screen.
-
Assay Setup:
-
Using an automated liquid handler, add a small volume (e.g., 1 µL) of each test compound in DMSO to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (a known potent inhibitor, e.g., Cyclosporin A for cyclophilins).
-
Add the PPIase enzyme to all wells except for the background control wells.
-
-
Reaction and Measurement:
-
Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of this compound and chymotrypsin.
-
Measure the absorbance at 390 nm at a single time point (endpoint assay) or kinetically over a short period.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further validation and IC50 determination.
-
Visualizations
Caption: Workflow for the chymotrypsin-coupled PPIase assay.
Caption: Catalytic mechanism of the coupled PPIase assay.
Caption: Role of PPIase in a generic signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suc-Ala-Ala-Pro-Trp-pNA Assays
Welcome to the technical support center for Suc-Ala-Ala-Pro-Trp-pNA assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly high background, encountered during their experiments.
Troubleshooting Guide: High Background
High background in a this compound assay can mask the true signal from enzymatic activity, leading to inaccurate results. The following sections detail potential causes and solutions to mitigate high background.
Substrate-Related Issues
FAQ: My blank wells (containing substrate and buffer but no enzyme) show high absorbance. What could be the cause?
High background in blank wells is often attributable to spontaneous hydrolysis of the this compound substrate or the presence of contaminants.
-
Spontaneous Substrate Hydrolysis: The p-nitroanilide (pNA) group can be hydrolyzed non-enzymatically, especially under suboptimal conditions.
-
Solution:
-
pH: Ensure the assay buffer pH is within the optimal range for the enzyme being studied (typically pH 7.5-8.5 for chymotrypsin-like proteases). Avoid highly alkaline conditions which can accelerate substrate hydrolysis.
-
Temperature: Perform the assay at the recommended temperature. Elevated temperatures can increase the rate of spontaneous hydrolysis.
-
Substrate Age and Storage: Use fresh substrate solutions. Store the this compound stock solution, typically dissolved in an organic solvent like DMSO, at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Lyophilized substrate should be stored desiccated at -20°C.
-
-
-
Contaminated Substrate: The substrate itself may be contaminated with free pNA.
-
Solution:
-
Quality Control: Purchase high-quality substrate from a reputable supplier.
-
Proper Handling: Use clean, dedicated spatulas and tubes when preparing substrate solutions to prevent cross-contamination.
-
-
Buffer and Reagent-Related Issues
FAQ: The background is high across all my wells, including controls. Could my buffer be the problem?
Yes, components of the assay buffer and other reagents can contribute to high background.
-
Contaminating Protease Activity: Buffers, water, or other reagents may be contaminated with proteases.
-
Solution:
-
Use High-Purity Reagents: Prepare all buffers with high-purity, protease-free water and reagents.
-
Autoclave Solutions: Where possible, autoclave buffer solutions to inactivate contaminating proteases. Be mindful that autoclaving can affect the pH of some buffers.
-
Filter Sterilization: For heat-sensitive solutions, use a 0.22 µm filter to remove microbial contamination.
-
-
-
Interfering Substances: Certain compounds can interfere with the assay readout.
-
Solution:
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris, can sometimes react with components in the assay, leading to increased background. If Tris buffer is necessary, ensure the blank corrects for this background absorbance. Consider using alternative buffers like HEPES or PBS.
-
Reducing Agents: High concentrations of reducing agents can interfere with some chromogenic assays. If their presence is unavoidable, ensure they are present in both the sample and blank wells at the same concentration.
-
-
Assay Plate and Equipment Issues
FAQ: I'm observing inconsistent and high background readings across my 96-well plate. What should I check?
Issues with the microplate or the plate reader can lead to erroneous background readings.
-
Plate Contamination: The wells of the microplate may be contaminated.
-
Solution:
-
Use New, Sterile Plates: Always use new, sterile microplates for each experiment.
-
-
-
Plate Reader Settings: Incorrect plate reader settings can result in high or variable readings.
-
Solution:
-
Correct Wavelength: Ensure the plate reader is set to measure absorbance at the correct wavelength for pNA, which is typically between 405 nm and 410 nm.
-
Blanking: Properly blank the plate reader using a well containing all reaction components except the enzyme or substrate, depending on the source of the background being investigated.
-
-
Quantitative Data Summary
The following table provides a general guide to expected absorbance values in a this compound assay. Note that these values can vary depending on the specific experimental conditions.
| Well Type | Components | Expected Absorbance (405-410 nm) | Interpretation of High Reading |
| Blank | Buffer + Substrate | < 0.1 | Indicates spontaneous substrate hydrolysis or contaminated reagents. |
| Negative Control | Buffer + Substrate + Inactivated Enzyme | < 0.1 | High readings suggest incomplete enzyme inactivation or substrate instability. |
| Positive Control | Buffer + Substrate + Active Enzyme | > 0.5 (variable) | Low readings indicate a problem with the enzyme activity or assay conditions. |
| Sample | Buffer + Substrate + Test Sample | Variable | High background in corresponding no-enzyme control wells will obscure results. |
Experimental Protocols
General Protocol for this compound Assay
This protocol provides a general framework. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific application.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C in aliquots.
-
Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (consult the enzyme's data sheet). For chymotrypsin, this might be 1 mM HCl. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to the sample wells. For blank wells, add 10 µL of the enzyme dilution buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Prepare the substrate working solution by diluting the 10 mM stock in the assay buffer to the final desired concentration (e.g., 200 µM).
-
Initiate the reaction by adding 40 µL of the substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Subtract the rate of the blank from the rate of the samples.
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (Abs = εcl), where ε for pNA at 410 nm and pH 7.5 is approximately 8,800 M⁻¹cm⁻¹.
-
Visualizations
Enzymatic Reaction Workflow
Caption: Experimental workflow for the this compound assay.
Chymotrypsin Cleavage of this compound
Caption: Simplified schematic of chymotrypsin-mediated cleavage of the substrate.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background in the assay.
Optimizing substrate concentration for Suc-Ala-Ala-Pro-Trp-pNA experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing substrate concentration in experiments utilizing Suc-Ala-Ala-Pro-Trp-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromogenic peptide substrate used to assay the activity of certain proteases, most notably elastase and chymotrypsin.[1] The substrate consists of a short peptide sequence (Ala-Ala-Pro-Trp) that is recognized and cleaved by the enzyme. This peptide is linked to a p-nitroaniline (pNA) molecule. When the enzyme cleaves the peptide bond, it releases the yellow p-nitroaniline molecule.[2][3] The rate of pNA release can be measured spectrophotometrically by monitoring the increase in absorbance at 405-410 nm, which is directly proportional to the enzyme's activity.[2][3][4]
Q2: What is the optimal concentration of this compound to use in my experiment?
The optimal substrate concentration is dependent on the specific enzyme and experimental conditions. It is crucial to determine the Michaelis constant (K_m) for your enzyme with this substrate. The K_m is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max).[5][6][7] For routine enzyme activity assays, a substrate concentration of 10-20 times the K_m value is often used to ensure the enzyme is saturated with the substrate and the reaction rate is limited only by the enzyme concentration.[5][8]
Q3: How do I prepare and store the this compound substrate?
-
Preparation: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution is then diluted to the desired working concentration in the assay buffer.
-
Storage: The powdered substrate should be stored at -15°C or below in a desiccated environment.[1] Stock solutions in DMSO can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. It's recommended to protect the solution from light.
Experimental Protocols
Determining the Optimal Substrate Concentration (K_m and V_max)
This protocol outlines the steps to determine the kinetic parameters K_m and V_max for your enzyme with this compound.
Materials:
-
This compound
-
Enzyme of interest (e.g., chymotrypsin, elastase)
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and ionic strength)
-
DMSO or DMF for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates (clear, flat-bottom)
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a Series of Substrate Dilutions: Prepare a range of substrate concentrations in the assay buffer. A typical range might be from 0.05 mM to 2 mM.
-
Prepare the Enzyme Solution: Dilute the enzyme in the assay buffer to a concentration that will yield a linear reaction rate for at least 10-15 minutes. The optimal enzyme concentration may need to be determined in a preliminary experiment.
-
Set up the Assay Plate:
-
Add a constant volume of the enzyme solution to each well.
-
Include a "no-enzyme" control for each substrate concentration to measure the rate of non-enzymatic substrate hydrolysis.
-
Include a "no-substrate" control to measure any background absorbance from the enzyme solution.
-
-
Initiate the Reaction: Add the different concentrations of the substrate solution to the wells containing the enzyme to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 10-20 minutes).
-
Calculate Initial Reaction Velocities (v_0): For each substrate concentration, plot absorbance versus time. The initial velocity (v_0) is the slope of the linear portion of this curve.
-
Determine K_m and V_max: Plot the initial velocities (v_0) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values. Alternatively, a linear plot such as the Lineweaver-Burk plot (1/v_0 vs. 1/[S]) can be used.[8]
Quantitative Data
The Michaelis constant (K_m) is a key parameter for understanding the affinity of an enzyme for its substrate. A lower K_m value indicates a higher affinity.
| Enzyme | Substrate | K_m Value |
| Chymotrypsin | This compound | 0.5 mM[1] |
| Elastase | This compound | 0.8 mM[1] |
| Trypsin | This compound | 1.1 mM[1] |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 µM[4] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inactive enzyme. | 1a. Use a fresh enzyme preparation. 1b. Ensure proper storage and handling of the enzyme. |
| 2. Incorrect buffer pH or ionic strength. | 2. Verify that the assay buffer pH and ionic strength are optimal for the enzyme's activity. | |
| 3. Substrate solution not prepared correctly. | 3a. Ensure the substrate is fully dissolved in the stock solution. 3b. Prepare fresh dilutions of the substrate. | |
| 4. Insufficient enzyme concentration. | 4. Increase the enzyme concentration in the assay. | |
| 5. Wavelength on the spectrophotometer is incorrect. | 5. Set the spectrophotometer to read absorbance at 405-410 nm. | |
| High Background Signal | 1. Non-enzymatic hydrolysis of the substrate. | 1a. Run a "no-enzyme" control for each substrate concentration and subtract the background rate from the sample rate. 1b. Check the pH of the assay buffer; extreme pH can increase non-enzymatic hydrolysis. |
| 2. Contaminated reagents. | 2. Use fresh, high-quality reagents and sterile technique. | |
| 3. Turbidity in the well. | 3. Centrifuge samples or reagents if precipitation is observed. Ensure complete solubility of the substrate. | |
| Non-linear Reaction Rate | 1. Substrate depletion. | 1a. Use a lower enzyme concentration. 1b. Ensure the substrate concentration is well above the K_m (for V_max measurements). |
| 2. Enzyme instability. | 2a. Check for the presence of necessary cofactors or stabilizers in the buffer. 2b. Perform the assay at the optimal temperature for the enzyme. | |
| 3. Product inhibition. | 3. Analyze only the initial, linear phase of the reaction. | |
| Inconsistent Results | 1. Pipetting errors. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. |
| 2. Temperature fluctuations. | 2. Ensure all components are at the same temperature before starting the reaction and maintain a constant temperature during the assay. | |
| 3. Incomplete mixing of reagents. | 3. Gently mix the contents of the wells after adding all reagents. |
Visualizations
Caption: Enzymatic reaction of this compound.
Caption: Workflow for optimizing substrate concentration.
References
- 1. This compound | SAP-3668-PI | Biosynth [biosynth.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scientistlive.com [scientistlive.com]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Substrate Concentration | Worthington Biochemical [worthington-biochem.com]
- 8. Untitled Document [ucl.ac.uk]
Technical Support Center: Chromogenic Peptide Substrate Assays
This technical support center provides troubleshooting guidance for common interferences encountered in chromogenic peptide substrate assays. The information is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in chromogenic peptide substrate assays?
A1: Interference in chromogenic assays can originate from several sources, broadly categorized as compound-related, sample-related, and assay condition-related. Compound-related interferences include compounds that form aggregates, redox-cycling compounds, and those that directly interfere with the optical signal.[1] Sample-related issues often stem from hemolysis (ruptured red blood cells), lipemia (excess lipids), and hyperbilirubinemia (high bilirubin levels).[2][3] Assay conditions such as incorrect pH, temperature, or high salt concentrations can also significantly impact enzyme activity and lead to inaccurate results.[4]
Q2: My test compound shows inhibition, but I suspect it's an artifact. What should I do?
A2: Apparent inhibition can be caused by several mechanisms unrelated to specific enzyme binding. A common cause is the formation of colloidal aggregates by the test compound, which can sequester the enzyme.[1][5] Another possibility is that the compound is a redox-cycling compound that generates hydrogen peroxide, inactivating the enzyme.[1] To investigate, you can test for aggregation by adding a non-ionic detergent to see if inhibition is relieved. For redox-cycling, a simple test is to remove or replace reducing agents like DTT from the assay buffer.[1]
Q3: Can components of my biological sample interfere with the assay?
A3: Yes, endogenous substances in biological samples are a frequent source of interference. Hemolysis can interfere with results, as can high levels of lipids (lipemia) and bilirubin (hyperbilirubinemia).[2][3] Additionally, the sample may contain contaminating enzymes that can also cleave the chromogenic substrate, leading to a false positive signal.[6]
Q4: How do anticoagulants in my plasma samples affect the results?
A4: Anticoagulants can significantly interfere with chromogenic assays, particularly those used in coagulation testing. While chromogenic assays are generally less affected by lupus anticoagulant than one-stage clotting assays, interference can still occur.[7][8] Direct oral anticoagulants (DOACs) can also interfere, potentially leading to falsely increased or decreased measured values depending on the specific drug and assay design.[7][9] It is crucial to be aware of the patient's medication history when interpreting results.
Q5: What is the effect of temperature and pH on my assay?
A5: Enzymes are highly sensitive to temperature and pH.[4][6] Each enzyme has an optimal pH range for activity, and deviations can lead to reduced or no activity. Similarly, temperature affects the rate of the enzymatic reaction; an increase of 1°C can increase the reaction velocity by 2.5-7.5%.[6] It is critical to maintain a constant and optimal temperature and pH throughout the experiment to ensure reproducible results.
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the true signal from your enzyme of interest.
| Potential Cause | Troubleshooting Step |
| Substrate instability or spontaneous hydrolysis | Prepare fresh substrate solution before each experiment. Store stock solutions as recommended by the manufacturer. |
| Contaminating enzymes in the sample or reagents | Run a "no enzyme" control (sample + substrate) to quantify the background from the sample. Use high-purity reagents.[6] |
| Incorrect buffer conditions (pH) | Ensure the assay buffer pH is optimal for the enzyme and stable throughout the experiment. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one of the assay components or the reaction conditions.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control substrate. |
| Incorrect assay conditions (temperature, pH) | Optimize temperature and pH for your specific enzyme.[4][6] Ensure all components are at the correct temperature before starting the reaction. |
| Presence of an inhibitor in the sample | Dilute the sample to reduce the concentration of the potential inhibitor.[6] |
| Sub-optimal substrate concentration | Perform a substrate concentration curve to determine the optimal concentration (Km) for your enzyme. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
| Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature.[6] |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature environment. |
| Compound precipitation | Check the solubility of your test compounds in the assay buffer. A final DMSO concentration should ideally not exceed 10%.[6] |
Experimental Protocols
Protocol 1: Standard Curve Generation
A standard curve is essential for quantifying enzyme activity.
-
Prepare a stock solution of the chromophore (e.g., p-nitroaniline, pNA) of known concentration.
-
Create a series of dilutions of the chromophore stock solution in the assay buffer to generate a range of concentrations.
-
Add the same volume of each dilution to separate wells of a microplate.
-
Add assay buffer to a well to serve as a blank.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for pNA).[10]
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot the corrected absorbance versus the known concentration of the chromophore.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to convert the absorbance change in your enzymatic reaction to the concentration of product formed.
Protocol 2: Testing for Compound Aggregation Interference
This protocol helps determine if a test compound is inhibiting an enzyme through aggregation.
-
Perform a standard enzyme inhibition assay with your test compound to determine its IC50 value.
-
Repeat the inhibition assay , but with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Compare the IC50 values obtained with and without the detergent.
-
Interpretation: A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is at least partially due to aggregation.[1]
Visualizing Interferences and Workflows
Caption: Basic principle of a chromogenic peptide substrate assay.
Caption: Common mechanisms of interference in chromogenic assays.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suc-Ala-Ala-Pro-Trp-pNA Precipitation
This guide provides researchers, scientists, and drug development professionals with solutions to prevent the precipitation of the chromogenic substrate Suc-Ala-Ala-Pro-Trp-pNA in assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can be attributed to several factors, primarily related to its chemical properties. The peptide contains a tryptophan residue, which is hydrophobic and can lead to poor solubility in aqueous solutions.[1][2] Other factors include the pH of the assay buffer, the concentration of the substrate, the solvent used to prepare the stock solution, and the storage conditions.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is highly recommended to first dissolve the lyophilized this compound powder in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4][5][6] A high-concentration stock solution in DMSO can then be diluted into the aqueous assay buffer to the final desired concentration.
Q3: How does the pH of the assay buffer affect the solubility of the peptide?
A3: The pH of the buffer plays a critical role in peptide solubility by influencing the ionization state of its amino acid residues.[2] While the net charge of this compound is neutral at physiological pH, slight adjustments to the buffer pH can sometimes improve solubility. It is crucial to ensure the chosen pH is also optimal for the enzyme being assayed.
Q4: Can I dissolve the peptide directly in water or my assay buffer?
A4: Direct dissolution in water or aqueous buffers is often challenging for peptides with hydrophobic residues like tryptophan and may lead to precipitation.[1] Preparing a concentrated stock solution in an organic solvent like DMSO is the more reliable method.[2]
Q5: How should I store my this compound stock solution?
A5: For long-term stability, lyophilized peptide should be stored at -20°C.[5][7] Once dissolved in an organic solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or preferably -80°C.[4][7]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these troubleshooting steps:
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
| Step | Action | Rationale |
| 1. Stock Solution Check | Visually inspect your stock solution for any signs of precipitation. If possible, confirm the concentration. | An improperly prepared or degraded stock solution is a primary source of precipitation upon dilution. |
| 2. Preparation Method Review | Ensure you are using a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution before diluting into the aqueous assay buffer. | Peptides with hydrophobic residues often require an organic solvent for initial solubilization.[1][2] |
| 3. Assay Buffer Evaluation | - pH: Verify the pH of your buffer. Consider testing a small range of pH values if compatible with your enzyme's activity. - Additives: For highly hydrophobic peptides, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.[3] | The pH can affect the net charge and solubility of the peptide.[2] Detergents can help to solubilize hydrophobic molecules. |
| 4. Storage and Handling | Confirm that both the lyophilized powder and the stock solution have been stored at the correct temperatures and protected from light. Avoid multiple freeze-thaw cycles of the stock solution.[4][7] | Improper storage can lead to degradation of the peptide, affecting its solubility. |
| 5. Perform a Solubility Test | If precipitation persists, perform a systematic solubility test to determine the optimal conditions for your specific assay. | This will provide empirical data on the solubility of the peptide in different buffer compositions. |
Experimental Protocol: Solubility Testing of this compound
This protocol outlines a method to determine the solubility of this compound in your assay buffer.
Objective: To identify a buffer composition that maintains the solubility of this compound at the desired working concentration.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Your standard assay buffer
-
Assay buffer with 0.01% (v/v) Triton X-100
-
Assay buffer at a slightly adjusted pH (e.g., +/- 0.5 pH units)
-
Microcentrifuge tubes
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a known amount of lyophilized this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved.
-
-
Prepare Test Solutions:
-
Label a series of microcentrifuge tubes for each test condition (e.g., "Standard Buffer," "Buffer + Triton X-100," "Buffer pH [adjusted value]").
-
Add the appropriate buffer to each tube.
-
Spike the buffer with the stock solution to achieve the final desired working concentration. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution.
-
-
Incubation and Observation:
-
Gently vortex each tube.
-
Incubate the tubes at the temperature of your assay for a set period (e.g., 30 minutes).
-
Visually inspect each tube for any signs of precipitation.
-
-
Quantitative Assessment (Optional):
-
If visual inspection is inconclusive, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully transfer the supernatant to a new tube or a microplate well.
-
Measure the absorbance of the supernatant at a wavelength where the pNA moiety absorbs (around 315 nm) or at a wavelength used to detect turbidity (e.g., 600 nm). A decrease in absorbance at 315 nm or an increase at 600 nm compared to a freshly prepared solution can indicate precipitation.
-
Data Presentation:
| Buffer Condition | Visual Observation (Precipitate Y/N) | Absorbance at 315 nm (Optional) | Absorbance at 600 nm (Optional) |
| Standard Assay Buffer | |||
| Buffer + 0.01% Triton X-100 | |||
| Buffer pH [value 1] | |||
| Buffer pH [value 2] |
This structured approach will help you systematically identify and resolve the precipitation of this compound, ensuring the reliability and accuracy of your experimental results.
References
Dealing with non-linear reaction rates in Suc-Ala-Ala-Pro-Trp-pNA assays
Welcome to the technical support center for Suc-Ala-Ala-Pro-Trp-pNA assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly the challenge of non-linear reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay is a colorimetric method used to measure the activity of proteases, such as chymotrypsin. The enzyme cleaves the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Tryptophan-p-nitroanilide (this compound). This cleavage releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which is directly proportional to the enzyme's activity, can be monitored by measuring the increase in absorbance at or near 410 nm.[1][2][3]
Q2: My reaction rate is not linear. What are the common causes?
Non-linear reaction rates are a frequent issue in enzyme kinetics. The primary causes can be categorized as follows:
-
Enzyme or Substrate Concentration Issues:
-
Substrate Depletion: If the substrate concentration is too low, it will be consumed rapidly, leading to a decrease in the reaction rate over time.
-
Enzyme Saturation: At high substrate concentrations, the enzyme's active sites may become saturated, and the reaction rate will plateau, following Michaelis-Menten kinetics.[4][5][6][7]
-
Substrate Inhibition: Excessively high concentrations of the substrate can sometimes inhibit the enzyme's activity.
-
-
Product-Related Issues:
-
Product Inhibition: The accumulation of the product, p-nitroaniline, can inhibit the enzyme, slowing the reaction rate.[2]
-
Absorbance Outside Linear Range: The absorbance of the generated p-nitroaniline may exceed the linear range of your spectrophotometer, typically above 1.0-1.5 AU, causing the observed rate to appear to slow down.[8][9]
-
-
Assay Condition Problems:
-
Sub-optimal pH: Enzyme activity is highly dependent on pH. The optimal pH for the reaction may not be maintained throughout the experiment.[10]
-
Temperature Fluctuations: Inconsistent temperature control can affect the rate of the enzymatic reaction.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to instability or autodigestion.[11]
-
-
Spectrophotometer and Reagent Issues:
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving the causes of non-linear reaction rates.
Problem: Initial reaction rate is fast but then slows down.
This is the most common form of non-linearity. Follow these steps to diagnose the cause:
Step 1: Verify Spectrophotometer's Linear Range
-
Action: Prepare a standard curve of p-nitroaniline in your assay buffer. Measure the absorbance at various concentrations.
-
Expected Outcome: The plot of absorbance versus concentration should be linear. Note the absorbance value where the plot deviates from linearity.
-
Troubleshooting: If your assay's final absorbance exceeds this linear range, you need to either dilute your enzyme or use a shorter measurement time to ensure your readings fall within the linear range.[8][9]
Step 2: Investigate Substrate Depletion
-
Action: Run the assay with a higher initial concentration of the this compound substrate.
-
Expected Outcome: If substrate depletion was the cause, a higher substrate concentration should result in a longer period of linear reaction rate.
-
Troubleshooting: If this resolves the issue, use the higher substrate concentration for future experiments. However, be mindful of the potential for substrate inhibition (see Step 3).
Step 3: Check for Substrate or Product Inhibition
-
Action: Perform a substrate titration experiment, measuring the initial reaction velocity at a wide range of substrate concentrations.
-
Expected Outcome: A Michaelis-Menten plot (velocity vs. substrate concentration) should show the rate leveling off at high substrate concentrations. If the rate decreases at very high concentrations, this indicates substrate inhibition.
-
Troubleshooting: If substrate inhibition is observed, use a substrate concentration that gives a maximal or near-maximal rate without being inhibitory.
Problem: Reaction rate is consistently non-linear from the beginning.
This may indicate a fundamental issue with your assay setup or reagents.
Step 1: Assess Enzyme Stability
-
Action: Pre-incubate the enzyme in the assay buffer for the same duration as a typical experiment. Then, initiate the reaction by adding the substrate and measure the initial activity.
-
Expected Outcome: The initial activity should be comparable to an enzyme solution that was not pre-incubated.
-
Troubleshooting: If there is a significant loss of activity, your enzyme may be unstable in the assay buffer. Consider adding stabilizing agents like CaCl2 or preparing the enzyme solution fresh immediately before use.[11]
Step 2: Optimize Assay Conditions
-
Action: Systematically vary the pH and temperature of the assay to find the optimal conditions for your enzyme.
-
Expected Outcome: You should observe a pH and temperature optimum where the enzyme activity is highest and the reaction is most likely to be linear.
-
Troubleshooting: Ensure your assay buffer has sufficient buffering capacity to maintain the optimal pH throughout the reaction. Use a temperature-controlled cuvette holder in your spectrophotometer.
Data Presentation
Table 1: Common Causes of Non-Linearity and Their Characteristics
| Cause | Typical Observation in Progress Curve | Diagnostic Test | Solution |
| Substrate Depletion | Initial linear phase followed by a gradual decrease in rate. | Increase initial substrate concentration. | Use a higher, non-inhibitory substrate concentration. |
| Enzyme Saturation | Reaction rate plateaus at high substrate concentrations. | Substrate titration experiment. | Work within the substrate concentration range that gives a linear response with enzyme concentration. |
| Product Inhibition | Rate decreases as product accumulates. | Add product at the start of the reaction and observe the effect on the initial rate. | Measure only the initial, linear portion of the reaction. |
| Absorbance Out of Range | Rate appears to slow down, especially at high product concentrations. | p-nitroaniline standard curve. | Dilute the enzyme or shorten the assay time. |
| Enzyme Instability | Continuously decreasing rate from the start. | Pre-incubate enzyme without substrate. | Optimize buffer conditions (pH, additives) or use fresh enzyme. |
Experimental Protocols
Protocol 1: Determination of the Linear Range of p-Nitroaniline Absorbance
-
Prepare a stock solution of p-nitroaniline (e.g., 1 mM) in the same buffer used for your enzymatic assay.
-
Create a dilution series of p-nitroaniline ranging from 0 to a concentration that gives an absorbance of approximately 2.0.
-
Measure the absorbance of each dilution at 410 nm using a spectrophotometer blanked with the assay buffer.
-
Plot absorbance versus concentration.
-
Determine the linear range by identifying the concentration at which the plot is no longer linear.
Protocol 2: Standard Chymotrypsin Activity Assay
-
Prepare the assay buffer: A common buffer is 0.1 M Tris-HCl with 10 mM CaCl2, pH 8.0.
-
Prepare the substrate solution: Dissolve this compound in a small amount of a suitable solvent like DMSO and then dilute to the final desired concentration in the assay buffer.[1]
-
Prepare the enzyme solution: Dissolve chymotrypsin in a cold, slightly acidic solution (e.g., 1 mM HCl) for stability. Dilute to the working concentration in the assay buffer immediately before use.[13]
-
Set up the reaction: In a cuvette, mix the assay buffer and substrate solution. Equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction: Add the enzyme solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at 410 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate: Determine the slope of the linear portion of the absorbance versus time plot.
Visualizations
Caption: Troubleshooting workflow for non-linear reaction rates.
References
- 1. fao.org [fao.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Non linear kinetics | PPT [slideshare.net]
- 5. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 6. Causes of Non linear pharmacokinetics | PPTX [slideshare.net]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. oceanoptics.com [oceanoptics.com]
- 9. Quantitating RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Impact of solvent on Suc-Ala-Ala-Pro-Trp-pNA stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-Ala-Ala-Pro-Trp-pNA, particularly in the context of its stability and activity when influenced by various solvents.
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity
You are observing lower than expected or no cleavage of this compound by your protease (e.g., chymotrypsin).
Possible Causes and Solutions:
-
Substrate Insolubility: The peptide may not be fully dissolved in the assay buffer.
-
Troubleshooting Step: Ensure complete dissolution of the substrate. Due to its hydrophobic nature, this compound often requires an organic co-solvent. Dimethyl sulfoxide (DMSO) is commonly used to aid solubility.[1] Start by preparing a concentrated stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can impact enzyme activity.
-
-
Solvent Inhibition: The organic solvent used to dissolve the substrate may be inhibiting the enzyme.
-
Troubleshooting Step: Titrate the concentration of the organic solvent. While DMSO can enhance the solubility of peptide substrates, high concentrations can also decrease the thermodynamic stability of the enzyme.[2][3] It is recommended to keep the final concentration of DMSO or other organic solvents as low as possible while still maintaining substrate solubility. For some enzymes, even low percentages of alcohols like methanol, ethanol, or propanol can reduce the reaction rate.[4] If possible, run a solvent tolerance test for your specific enzyme.
-
-
Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for your enzyme.
-
Troubleshooting Step: Verify that the buffer pH is optimal for your target protease. For instance, chymotrypsin activity is generally optimal around pH 7.8-8.0.[3] Also, check the ionic strength, as high salt concentrations can sometimes affect enzyme stability and activity.
-
-
Substrate Degradation: The peptide may have degraded due to improper storage or handling.
-
Inactive Enzyme: The enzyme may have lost its activity.
-
Troubleshooting Step: Test the enzyme activity with a known, reliable substrate to confirm its viability. Ensure the enzyme has been stored and handled according to the manufacturer's recommendations.
-
Issue 2: High Background Signal or Non-Linear Reaction Rate
You are observing a high initial absorbance reading or the reaction rate is not linear over time.
Possible Causes and Solutions:
-
Substrate Precipitation: The substrate may be precipitating out of solution in the aqueous assay buffer.
-
Troubleshooting Step: Visually inspect the assay wells for any signs of precipitation. If observed, you may need to increase the concentration of the organic co-solvent or decrease the substrate concentration. The aggregation of hydrophobic peptide substrates can be reduced by increasing DMSO concentration.[2][3][6]
-
-
Autohydrolysis of the Substrate: The p-nitroanilide group is susceptible to slow hydrolysis in aqueous solutions, especially at non-neutral pH.
-
Troubleshooting Step: Run a control experiment without the enzyme to measure the rate of substrate autohydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme.
-
-
Solvent Effects on Molar Absorptivity: The molar absorptivity of the product, p-nitroaniline, can be affected by the solvent composition of the assay buffer.[4]
-
Troubleshooting Step: If you are using varying concentrations of an organic solvent, it is crucial to determine the molar extinction coefficient of p-nitroaniline under each specific condition to ensure accurate calculation of the reaction velocity.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Due to its hydrophobicity, this compound is often insoluble in purely aqueous solutions.[7] The recommended starting solvent is Dimethyl sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in DMSO and then dilute it into the final assay buffer.
Q2: How does DMSO affect the stability and activity of my enzyme and the peptide substrate?
A2: DMSO can have multiple effects:
-
On the Substrate: It increases the solubility of hydrophobic peptides like this compound and can reduce its aggregation.[2][3][6]
-
On the Enzyme: It can decrease the thermodynamic stability and the optimal temperature for catalysis.[2][3] However, by improving substrate availability, it can paradoxically lead to an enhancement of the overall catalytic efficiency.[2][3] The exact effect is concentration-dependent and enzyme-specific.
Q3: What is the recommended storage condition for this compound?
A3:
-
Powder: Store at -20°C for up to 3 years.[5] Keep away from moisture.[5]
-
In Solvent (Stock Solution): Store at -80°C for up to 1 year.[5]
Q4: Can I use other organic solvents besides DMSO?
A4: Yes, other organic solvents like ethanol, methanol, and acetonitrile can be used, but their effects on enzyme activity must be carefully evaluated. For instance, studies on trypsin have shown that alcohols can reduce the reaction rate.[4] The choice of solvent and its concentration should be optimized for your specific experimental setup.
Q5: My reaction rate is very fast. How can I accurately measure the kinetics?
A5: If the reaction rate is too high to be measured accurately, you can try the following:
-
Decrease the enzyme concentration.
-
Decrease the substrate concentration.
-
Perform the assay at a lower temperature.
Data Presentation
Table 1: Solubility of a Similar Peptide Substrate (Suc-Ala-Ala-Pro-Phe-pNA)
| Solvent | Solubility |
| DMSO | 120 mg/mL (192.1 mM) |
| Ethanol | 120 mg/mL |
| Water | Insoluble |
Data for a closely related peptide, Suc-Ala-Ala-Pro-Phe-pNA, which is expected to have similar solubility properties. Note that moisture-absorbing DMSO can reduce solubility.[7]
Table 2: Effect of Alcohols on Trypsin-Catalyzed Hydrolysis of Nα-benzoyl-arginine-p-nitroanilide
| Solvent (in assay buffer) | Relative Reaction Rate (%) |
| Buffer only | 100 |
| Methanol | Reduced |
| Ethanol | Further Reduced |
| 1-Propanol | Further Reduced |
| 2-Propanol | Further Reduced |
This table illustrates the general trend of how increasing the hydrophobicity and steric hindrance of alcohol co-solvents can decrease the activity of a serine protease.[4] The exact quantitative effect will vary with the specific enzyme, substrate, and solvent concentration.
Experimental Protocols
General Protocol for Chymotrypsin Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
α-Chymotrypsin
-
This compound
-
DMSO (anhydrous)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. This is your stock solution.
-
Prepare Enzyme Solution: Prepare a working solution of α-chymotrypsin in the assay buffer. The final concentration will depend on the activity of the enzyme lot and should be determined empirically.
-
Set up the Assay:
-
In a microplate well or a cuvette, add the required volume of assay buffer.
-
Add the substrate stock solution to the assay buffer to achieve the desired final substrate concentration. Ensure the final DMSO concentration is consistent across all assays and preferably below 5%.
-
Pre-incubate the mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add the enzyme solution to the substrate mixture to start the reaction.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405-410 nm over time. The product, p-nitroaniline, has a characteristic absorbance at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute to the concentration of product formed per minute using the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹ at pH 7.5, but should be determined for your specific buffer conditions).[8]
-
Visualizations
Caption: Experimental workflow for a typical enzymatic assay using this compound.
Caption: A logical flowchart for troubleshooting low enzymatic activity in your assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Suc-Ala-Ala-Pro-Trp-pNA_TargetMol [targetmol.com]
- 6. Kinetics of N-glutaryl-L-phenylalanine p-nitroanilide hydrolysis catalyzed by alpha-chymotrypsin in aqueous solutions of dodecyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Suc-Ala-Ala-Pro-Trp-pNA vs Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin
A Comparative Guide to Chromogenic Chymotrypsin Substrates: Suc-Ala-Ala-Pro-Trp-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
For researchers, scientists, and drug development professionals engaged in the study of chymotrypsin and its inhibitors, the selection of an appropriate substrate is paramount for generating reliable and reproducible data. This guide provides a detailed comparison of two commonly used chromogenic substrates: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (this compound) and N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA).
Introduction to Chymotrypsin and Chromogenic Substrates
Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.[1] Its well-characterized mechanism and specificity make it a key enzyme in biochemical and clinical research.
Chromogenic substrates, such as those with a p-nitroanilide (pNA) group, are invaluable tools for studying chymotrypsin activity. The enzymatic cleavage of the amide bond releases the p-nitroaniline moiety, which is a yellow chromophore that can be quantified spectrophotometrically at or near 405-410 nm.[2][3] This allows for a continuous and straightforward assay of enzymatic activity.
Substrate Performance Comparison
The choice between this compound and Suc-Ala-Ala-Pro-Phe-pNA will depend on the specific requirements of the experiment, such as desired sensitivity and the expected concentration of the enzyme. The key performance indicators for enzyme substrates are the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
Table 1: Comparison of Kinetic Parameters for Chymotrypsin Substrates
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | pH | Temperature (°C) |
| This compound | Pancreatic Chymotrypsin | 0.5 | Not Reported | Not Reported | Not Reported | Not Reported |
| Suc-Ala-Ala-Pro-Phe-pNA | Bovine Pancreatic α-Chymotrypsin | 0.05 | 5.83 | 1.17 x 105 | 7.1 | 25 |
| Suc-Ala-Ala-Pro-Phe-pNA | Anchovy Viscera Chymotrypsin | 0.089 | 0.167 | 1.88 x 103 | 8.0 | 45 |
Note: The data presented is compiled from different sources and experimental conditions, which should be taken into consideration when comparing the substrates.
Based on the available data, Suc-Ala-Ala-Pro-Phe-pNA appears to have a significantly lower Km for bovine chymotrypsin compared to the reported Km of this compound for pancreatic chymotrypsin. This suggests a higher binding affinity of the phenylalanine-containing substrate. A lower Km can be advantageous when working with low enzyme concentrations or when high sensitivity is required.
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using either this compound or Suc-Ala-Ala-Pro-Phe-pNA. It is recommended to optimize the conditions for your specific experimental setup.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
This compound or Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8-8.1, containing 0.02 M CaCl2
-
Solvent for substrate: N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare the Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to the desired value (e.g., 7.8). Add CaCl2 to a final concentration of 0.02 M.
-
Prepare the Substrate Stock Solution: Dissolve the substrate in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare the Enzyme Solution: Prepare a stock solution of chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl with 2 mM CaCl2) to minimize autolysis. Immediately before the assay, dilute the enzyme to the desired final concentration in the assay buffer.
-
Assay Setup: In a cuvette or microplate well, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration. The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Initiate the Reaction: Add the diluted enzyme solution to the substrate mixture to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405-410 nm at a constant temperature (e.g., 25°C or 37°C).[4]
-
Calculate Activity: The rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) for p-nitroaniline of approximately 8,800 M-1cm-1 at 410 nm and pH 7.5.
Visualizations
Enzymatic Reaction of Chymotrypsin with a p-Nitroanilide Substrate
Caption: Chymotrypsin enzymatic cleavage of a p-nitroanilide substrate.
General Experimental Workflow for Chymotrypsin Activity Assay
Caption: A typical workflow for a chymotrypsin activity assay.
Conclusion and Recommendations
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA are effective chromogenic substrates for chymotrypsin. The choice between them will be influenced by the specific experimental goals and conditions.
-
Suc-Ala-Ala-Pro-Phe-pNA may be the preferred substrate for studies requiring high sensitivity, particularly with bovine chymotrypsin, due to its reported lower Km value. This makes it suitable for detecting low levels of enzyme activity and for inhibitor screening where a substrate with high affinity is desirable.
-
This compound , with a potentially higher Km, might be more suitable for studies where substrate inhibition is a concern at higher concentrations or when a wider range of substrate concentrations is being investigated.
It is crucial for researchers to empirically determine the kinetic parameters for their specific enzyme and assay conditions to ensure the most accurate and reliable results. When reporting findings, it is essential to detail the substrate used, its concentration, and all relevant assay conditions to ensure reproducibility.
References
A Comparative Guide to Substrates for High-Throughput Screening of Chymotrypsin and Related Proteases
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal substrate for your high-throughput screening needs, moving beyond the traditional Suc-Ala-Ala-Pro-Trp-pNA.
In the realm of drug discovery and enzyme kinetics, the robust and efficient screening of protease activity is paramount. For years, the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (this compound) has been a workhorse for assays involving chymotrypsin and other related serine proteases. However, the demands of high-throughput screening (HTS) for higher sensitivity, lower interference, and improved kinetic parameters have driven the development of a diverse array of alternative substrates. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their screening campaigns.
Executive Summary
While this compound offers convenience and a straightforward colorimetric readout, its limitations in sensitivity and susceptibility to interference from colored compounds in screening libraries have paved the way for more advanced substrate technologies. This guide explores a range of alternatives, from other chromogenic p-nitroanilide (pNA) substrates to highly sensitive fluorogenic substrates, including those based on aminomethylcoumarin (AMC), rhodamine 110, and Förster Resonance Energy Transfer (FRET).
The key advantages of these alternatives include significantly lower limits of detection, improved kinetic properties, and assay formats that are more amenable to automation and miniaturization in HTS settings. This comparison will delve into the quantitative performance of these substrates, provide detailed experimental workflows, and present signaling pathway diagrams to illustrate the principles behind each assay.
Performance Comparison of Chymotrypsin Substrates
The choice of substrate can significantly impact the outcome and efficiency of a high-throughput screening campaign. The following tables summarize the quantitative data for various substrates, offering a clear comparison of their performance characteristics.
Table 1: Chromogenic p-Nitroanilide (pNA) Substrates
| Substrate | Target Enzyme(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| This compound | Chymotrypsin | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature | Colorimetric (405-410 nm) |
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G | 89 µM (for anchovy chymotrypsin)[1] | 10.0 s⁻¹ (for anchovy chymotrypsin)[1] | 1.12 x 10⁵ | Colorimetric (405-410 nm) |
| N-Succinyl-L-phenyl-Ala-p-nitroanilide | α-chymotrypsin | Km increases with crowding agent | Vmax decreases with crowding agent | Not specified | Colorimetric (410 nm) |
| MeO-Suc-Arg-Pro-Tyr-pNA | Chymotrypsin | Not specified | Not specified | Not specified | Colorimetric (405 nm)[2] |
Table 2: Fluorogenic Substrates
| Substrate Class | Example Substrate | Target Enzyme(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Aminocoumarin (AMC/AMQ) | Glt-Phe-AMQ | Chymotrypsin | 0.5 mM[3] | Not specified | 47 M⁻¹s⁻¹[3] | Fluorescence (Ex/Em: 360/435 nm)[3] |
| Ala-Ala-Phe-MCA | Chymotrypsin | Not specified | Not specified | Not specified | Fluorescence (Ex/Em: ~380/460 nm)[4] | |
| Rhodamine 110 | suc-AAPF-Rh110-MC | α-chymotrypsin | Apparent Km values differ from monosubstituted derivatives | Apparent kcat values differ from monosubstituted derivatives | Not specified | Fluorescence (Ex/Em: ~498/521 nm) |
| FITC-Labeled | FITC-labeled synthetic substrate | Chymotrypsin | Not specified | Not specified | Not specified | Fluorescence (Ex/Em: 485/530 nm)[5] |
| FRET-Based | Sequence-specific peptide with FRET pair | Various Proteases | Dependent on peptide sequence | Dependent on peptide sequence | Dependent on peptide sequence | Fluorescence (ratiometric or intensity change) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of high-throughput screening assays. Below are representative protocols for key substrate classes.
Protocol 1: Colorimetric Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol is adapted for a standard 96-well plate format and is suitable for determining chymotrypsin activity.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
Suc-Ala-Ala-Pro-Phe-pNA
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 0.2 M NaCl and 0.05% (w/v) BSA
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. Dilute the stock solution with Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme to the desired concentration in ice-cold Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the diluted enzyme solution to each well.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
For the blank, add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 10-15 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The concentration of p-nitroaniline produced can be calculated using a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ at 410 nm.[5]
Protocol 2: Fluorometric Assay using an AMC-based Substrate
This protocol provides a general framework for a highly sensitive chymotrypsin assay using a fluorogenic AMC substrate.
Materials:
-
Bovine pancreatic α-chymotrypsin
-
Ala-Ala-Phe-AMC (or other suitable chymotrypsin AMC substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the AMC substrate in DMSO. Dilute with Assay Buffer to the desired final concentration.
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute to the desired concentration in ice-cold Assay Buffer just before use.
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the black microplate.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
For the blank, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm at regular intervals.
-
Data Analysis: Determine the initial reaction velocity from the linear increase in fluorescence over time. A standard curve of free AMC can be used to convert the fluorescence units to the concentration of the product formed.
Visualizing the Methodologies
To better understand the underlying principles of these assays, the following diagrams illustrate the enzymatic reaction and a general high-throughput screening workflow.
Caption: Enzymatic cleavage of a synthetic substrate by chymotrypsin.
Caption: A generalized workflow for a high-throughput screening assay to identify chymotrypsin inhibitors.
Conclusion
The selection of an appropriate substrate is a critical step in the development of a robust and sensitive high-throughput screening assay for chymotrypsin and related proteases. While traditional chromogenic substrates like this compound are still in use, the superior sensitivity and favorable optical properties of fluorogenic alternatives, such as those based on AMC and rhodamine 110, make them a more suitable choice for modern drug discovery campaigns. FRET-based substrates offer the additional advantage of a ratiometric output, which can minimize certain types of assay interference.
When making a selection, researchers must consider the specific requirements of their assay, including the desired level of sensitivity, the potential for interference from library compounds, and the overall cost. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of high-throughput screening for novel protease inhibitors.
References
- 1. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of crowding by dextrans on the hydrolysis of N-Succinyl-L-phenyl-Ala-p-nitroanilide catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorogenic substrates for chymotrypsin with new fluorescent markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Validation of a Novel Protease Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel protease inhibitor, "NewInhibitorX," against established alternatives. This document outlines key performance data, detailed experimental protocols for validation, and visual representations of relevant biological pathways and experimental workflows.
The validation of a new protease inhibitor is a critical step in drug discovery and development. This guide focuses on the use of the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Tryptophan-p-Nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) for the initial characterization and comparison of a novel serine protease inhibitor, NewInhibitorX. We will compare its performance with well-characterized inhibitors, Aprotinin and Chymostatin, against the serine protease Chymotrypsin. Furthermore, we will explore alternative validation methods to provide a comprehensive assessment of the new inhibitor's efficacy and mechanism of action.
Comparative Performance of Protease Inhibitors
The inhibitory potential of NewInhibitorX was assessed and compared to Aprotinin and Chymostatin against Chymotrypsin using the this compound substrate. The key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Inhibitor | Target Protease | Substrate | Ki (nM) | IC50 (nM) | Inhibition Type |
| NewInhibitorX | Chymotrypsin | This compound | 5.2 | 12.5 | Competitive |
| Aprotinin | Chymotrypsin | This compound | 0.3 | 0.8 | Competitive |
| Chymostatin | Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.4[1] | 1.5 | Slow-binding, Competitive[1] |
Note: Data for NewInhibitorX is hypothetical for illustrative purposes. Aprotinin and Chymostatin data are based on published literature and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Chromogenic Protease Inhibition Assay using this compound
This assay measures the ability of an inhibitor to block the cleavage of the chromogenic substrate this compound by a protease, in this case, Chymotrypsin. The cleavage of the substrate releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Chymotrypsin (e.g., from bovine pancreas)
-
This compound substrate
-
NewInhibitorX, Aprotinin, Chymostatin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors and substrate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Chymotrypsin in the assay buffer.
-
Prepare stock solutions of the inhibitors (NewInhibitorX, Aprotinin, Chymostatin) and the substrate (this compound) in DMSO.
-
Create a series of dilutions of the inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective wells. For the control (no inhibitor), add 10 µL of assay buffer with the same final concentration of DMSO.
-
Add 20 µL of the Chymotrypsin solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of the this compound substrate solution to each well to start the reaction.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of pNA production) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition) to determine the IC50 and Ki values.
-
Alternative Validation: Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays offer a highly sensitive alternative for measuring protease activity and inhibition.[2][3][4][5][6] This method utilizes a substrate with a fluorescent donor and a quencher molecule. Cleavage of the substrate separates the donor and quencher, resulting in an increase in fluorescence.
Materials:
-
Protease of interest (e.g., Chymotrypsin)
-
FRET-based protease substrate (e.g., a peptide with a donor like Cy3 and a quencher like Cy5Q)
-
NewInhibitorX and reference inhibitors
-
Assay Buffer (as described above)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, inhibitors, and FRET substrate as described for the chromogenic assay.
-
Assay Setup: In a 96-well black microplate, add inhibitor dilutions and the enzyme solution as previously described.
-
Reaction and Measurement: Initiate the reaction by adding the FRET substrate. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the donor fluorophore over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear increase in fluorescence over time. Determine IC50 and Ki values as described for the chromogenic assay.
Alternative Validation: Cell-Based Protease Inhibition Assay
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant environment, taking into account factors like cell permeability and stability.[7][8]
Materials:
-
A cell line that expresses the target protease or can be engineered to do so.
-
A reporter system to measure protease activity within the cell (e.g., a fusion protein that releases a fluorescent or luminescent signal upon cleavage).
-
NewInhibitorX and reference inhibitors.
-
Cell culture medium and reagents.
-
Plate reader for fluorescence or luminescence detection.
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and, if necessary, transfect with a vector expressing the target protease and the reporter system.
-
Inhibitor Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the inhibitor.
-
Incubation: Incubate the cells for a sufficient period to allow for inhibitor uptake and interaction with the target protease.
-
Signal Measurement: Measure the reporter signal (fluorescence or luminescence) to determine the level of protease activity.
-
Data Analysis: Plot the reporter signal against the inhibitor concentration to determine the cellular EC50 value.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Mechanism of Protease Inhibition
The following diagram illustrates the fundamental principle of competitive inhibition, which is the mode of action for NewInhibitorX.
Caption: Competitive inhibition of a protease.
Experimental Workflow for Inhibitor Validation
This flowchart outlines the key steps in the validation process of a new protease inhibitor.
Caption: Workflow for protease inhibitor validation.
Role of Cathepsin G in Inflammation
Serine proteases, such as Cathepsin G, play significant roles in various signaling pathways, including inflammation.[9][10][11] This diagram illustrates a simplified pathway involving Cathepsin G.
Caption: Simplified Cathepsin G signaling in inflammation.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gelab.engr.ucr.edu [gelab.engr.ucr.edu]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chromogenic Chymotrypsin Substrates: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chromogenic substrate is crucial for the accurate and efficient quantification of chymotrypsin activity. This guide provides a comprehensive comparison of commonly used chromogenic substrates, focusing on their performance, cost-effectiveness, and experimental protocols to aid in making an informed decision for your laboratory's needs.
Quantitative Performance Comparison
The efficiency of a chromogenic substrate is primarily determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product. The following table summarizes the available kinetic data and approximate cost per assay for three widely used chromogenic chymotrypsin substrates.
| Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Approx. Cost per Assay (USD) |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | 60[1] | Data not readily available | Data not readily available | $0.11 - $0.43 |
| N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA) | Data not readily available | Data not readily available | Data not readily available | $0.50 |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Data not readily available | Data not readily available | Data not readily available | $0.02 - $0.24 |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The cost per assay is an estimation based on publicly available pricing and typical assay volumes.
Enzymatic Reaction Pathway
The fundamental principle behind chromogenic chymotrypsin assays involves the enzymatic cleavage of a synthetic substrate, which releases a chromophore that can be quantified spectrophotometrically.
References
A Head-to-Head Comparison: Suc-Ala-Ala-Pro-Trp-pNA vs. Fluorogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an objective comparison between the traditional chromogenic substrate, Suc-Ala-Ala-Pro-Trp-pNA, and modern fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This comparison will focus on substrates designed for chymotrypsin-like serine proteases, a large family of enzymes involved in diverse physiological processes, from digestion to programmed cell death. We will use α-chymotrypsin as a model enzyme to compare the performance of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), a close analog of this compound, and the widely used fluorogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC).
At a Glance: Key Performance Metrics
| Parameter | Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic) | Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic) | Advantage |
| Detection Method | Colorimetric (Absorbance at 405-410 nm) | Fluorometric (Ex/Em ~360/440-460 nm) | Fluorogenic |
| Sensitivity | Lower | Higher | Fluorogenic |
| Michaelis Constant (Km) | Generally in the high µM to mM range | 15 µM[1] | Fluorogenic |
| Catalytic Rate (kcat) | High for a chromogenic substrate[2] | 1.5 s⁻¹[1] | Comparable |
| Catalytic Efficiency (kcat/Km) | Good | ~1.0 x 10⁵ M⁻¹s⁻¹ | Fluorogenic |
| Real-time Monitoring | Yes | Yes | Both |
| Interference | Compound color, turbidity | Compound fluorescence, light scattering | Substrate-dependent |
| Cost | Generally lower | Generally higher | Chromogenic |
Delving Deeper: A Performance Breakdown
The fundamental difference between these two classes of substrates lies in their reporter molecules. Chromogenic substrates, like Suc-AAPF-pNA, release p-nitroaniline (pNA) upon enzymatic cleavage, which is a yellow-colored compound that can be quantified by measuring its absorbance.[2] In contrast, fluorogenic substrates, such as Suc-AAPF-AMC, release a fluorophore, in this case, 7-amino-4-methylcoumarin (AMC), which emits light upon excitation at a specific wavelength.
This difference in detection modality is the primary driver of the performance advantages of fluorogenic substrates. Fluorescence detection is inherently more sensitive than absorbance, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. This is reflected in the lower Michaelis constant (Km) of Suc-AAPF-AMC (15 µM), indicating a higher affinity of the enzyme for this substrate compared to many pNA-based substrates.[1] While Suc-AAPF-pNA is noted for having a high catalytic rate (kcat) for a chromogenic substrate, the overall catalytic efficiency (kcat/Km) of fluorogenic substrates is typically superior, leading to a more robust and sensitive assay.[2]
Experimental Protocols: Putting Theory into Practice
To provide a practical framework, here are detailed methodologies for conducting protease activity assays using both types of substrates with α-chymotrypsin as the model enzyme.
Experimental Protocol 1: Chromogenic Assay using Suc-Ala-Ala-Pro-Phe-pNA
Objective: To determine the activity of α-chymotrypsin by measuring the rate of p-nitroaniline release from Suc-AAPF-pNA.
Materials:
-
α-chymotrypsin solution
-
Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
α-chymotrypsin solution (diluted in Assay Buffer to the desired concentration)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the Suc-AAPF-pNA stock solution to each well to achieve the final desired substrate concentration (e.g., 1 mM).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a kinetic mode, taking readings every 30-60 seconds for a period of 10-30 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε for p-nitroaniline is typically 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5).[2]
-
Experimental Protocol 2: Fluorogenic Assay using Suc-Ala-Ala-Pro-Phe-AMC
Objective: To determine the activity of α-chymotrypsin by measuring the rate of 7-amino-4-methylcoumarin (AMC) release from Suc-AAPF-AMC.
Materials:
-
α-chymotrypsin solution
-
Suc-Ala-Ala-Pro-Phe-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~440-460 nm
-
AMC standard for calibration
Procedure:
-
Prepare the Reaction Mixture: In each well of the black microplate, add the following in order:
-
Assay Buffer
-
α-chymotrypsin solution (diluted in Assay Buffer to the desired concentration)
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes in the dark.
-
Initiate the Reaction: Add the Suc-AAPF-AMC stock solution to each well to achieve the final desired substrate concentration (e.g., 50 µM).
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity in a kinetic mode, taking readings every 30-60 seconds for a period of 10-30 minutes. Protect the plate from light as much as possible.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve using known concentrations of free AMC to convert the rate of fluorescence increase into the rate of product formation (moles/minute).
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
The utility of these substrates is best understood within the context of the biological pathways they help to elucidate. Chymotrypsin-like serine proteases, such as Granzyme B, are key mediators of apoptosis (programmed cell death), a critical process in development and disease.
Caption: Granzyme B-mediated apoptosis signaling pathway.
The above diagram illustrates how Granzyme B, a chymotrypsin-like serine protease released by cytotoxic T lymphocytes, initiates apoptosis in a target cell. Granzyme B can directly cleave and activate pro-caspase-3 or cleave Bid to truncated Bid (tBid), which then acts on the mitochondria to release cytochrome c, leading to the activation of the caspase cascade and ultimately, cell death.[3][4][5] The activity of Granzyme B in this pathway can be precisely measured using fluorogenic substrates.
To further clarify the experimental process, the following workflow diagram outlines the key steps in a typical enzyme kinetic assay.
Caption: General experimental workflow for enzyme kinetic assays.
Conclusion: Selecting the Right Tool for the Job
Both chromogenic and fluorogenic substrates have their place in the researcher's toolkit.
This compound (and its analogs) remains a viable option for routine assays where high sensitivity is not the primary concern and for initial characterizations of enzyme activity. Its lower cost and the widespread availability of absorbance plate readers make it an accessible choice.
Fluorogenic substrates , such as Suc-Ala-Ala-Pro-Phe-AMC, are the preferred choice for applications demanding high sensitivity, such as high-throughput screening of inhibitor libraries, characterization of low-abundance enzymes, and detailed kinetic studies. The superior kinetic parameters and lower limits of detection offered by fluorogenic substrates provide more robust and reliable data, ultimately accelerating research and development efforts.
The choice between these substrates will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity, the nature of the samples being analyzed, and budgetary considerations. By understanding the relative strengths and weaknesses of each, researchers can make an informed decision to ensure the generation of high-quality, reproducible data.
References
- 1. Suc-AAPF-AMC peptide [novoprolabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Chymotrypsin Activity Assays: Focus on the Reproducibility of Suc-Ala-Ala-Pro-Trp-pNA
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of enzyme activity is paramount. This guide provides a comparative overview of the widely used Suc-Ala-Ala-Pro-Trp-pNA chromogenic assay for chymotrypsin and its alternatives, with a special focus on reproducibility across different laboratory settings.
Chymotrypsin, a key digestive enzyme, plays a crucial role in various physiological and pathological processes. Its activity is a critical parameter in numerous research and development applications. The this compound (Suc-AAP-Trp-pNA) assay is a common method for measuring chymotrypsin activity. This guide delves into the performance of this assay and compares it with alternative methods, providing available data on their reproducibility.
Comparison of Chymotrypsin Assay Performance
| Assay Type | Principle | Typical Substrate(s) | Limit of Detection (LOD) | Inter-Assay Coefficient of Variation (CV%) | Intra-Assay Coefficient of Variation (CV%) |
| Chromogenic | Colorimetric detection of p-nitroaniline (pNA) released from a synthetic peptide substrate. | This compound, Suc-Ala-Ala-Pro-Phe-pNA, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | ~0.1 - 1 µg/mL | Generally <15%[1] | Generally <10%[1] |
| Fluorometric | Fluorometric detection of a fluorophore released from a synthetic peptide substrate. | N-Glutaryl-Gly-Gly-Phe-β-naphthylamide, substrates with AMC, AFC, or rhodamine 110 fluorophores | As low as 1 ng/mL[2] | 3.8% - 7.1% (for similar immunoassays)[3] | 1.6% - 6.4% (for similar immunoassays)[3] |
| Dynamic Light Scattering (DLS) | Measures changes in the size of substrate-coated nanoparticles upon enzymatic cleavage. | β-casein coated gold nanoparticles | 0.67 ± 0.05 nM[4] | Data not available | Data not available |
| Quartz Crystal Microbalance (QCM) | Detects mass changes on a sensor surface due to enzymatic cleavage of an immobilized substrate. | Immobilized β-casein | 1.40 ± 0.30 nM[4] | Data not available | Data not available |
Note: The provided CV% values for fluorometric assays are based on immunoassay data and may not be directly representative of enzyme activity assays, but they offer a general indication of the precision of the detection method. Direct comparative studies on the inter- and intra-assay variability of DLS and QCM-based chymotrypsin assays are limited.
Factors Influencing Reproducibility
The reproducibility of any enzyme assay, including the this compound assay, is influenced by several factors that must be carefully controlled across different lab settings:
-
Temperature and pH: Enzyme activity is highly sensitive to changes in temperature and pH. Strict control of these parameters is crucial for consistent results.
-
Substrate and Reagent Quality: The purity and concentration of the substrate and other reagents can significantly impact assay performance. Using high-quality reagents from a reliable source is essential.
-
Pipetting and Handling: Accurate and consistent pipetting techniques are critical, especially when working with small volumes.
-
Instrumentation: The calibration and maintenance of spectrophotometers or other detection instruments can affect the accuracy and precision of measurements.
-
Laboratory Environment: Factors such as light exposure and storage conditions of reagents can influence their stability and performance.
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental results. Below are representative protocols for the this compound assay and its alternatives.
This compound Chromogenic Assay
This spectrophotometric assay measures the release of p-nitroaniline (pNA) from the substrate this compound upon cleavage by chymotrypsin. The rate of pNA formation, measured at 405 nm, is directly proportional to the chymotrypsin activity.
Materials:
-
Chymotrypsin sample
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Dilute the substrate stock solution to the desired working concentration in the assay buffer.
-
Add the chymotrypsin sample to the wells of a microplate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Calculate the rate of change in absorbance over time to determine the chymotrypsin activity.
Fluorometric Assay using N-Glutaryl-Gly-Gly-Phe-β-naphthylamide
This assay offers higher sensitivity compared to chromogenic methods.[2] It measures the fluorescence of β-naphthylamine released from the substrate upon enzymatic cleavage.
Materials:
-
Chymotrypsin sample
-
N-Glutaryl-Gly-Gly-Phe-β-naphthylamide substrate
-
Assay Buffer (e.g., Tris buffer, pH 7.8)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Dilute the substrate to the working concentration in the assay buffer.
-
Add the chymotrypsin sample to the reaction mixture.
-
Incubate at a controlled temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for β-naphthylamine.
-
The rate of increase in fluorescence is proportional to the chymotrypsin activity.
Dynamic Light Scattering (DLS) Assay
This method utilizes the enzymatic cleavage of a substrate immobilized on nanoparticles, leading to changes in their size and aggregation state, which are detected by DLS.[4]
Materials:
-
Chymotrypsin sample
-
Substrate-coated nanoparticles (e.g., β-casein coated gold nanoparticles)[4]
-
Assay Buffer
-
DLS instrument
Procedure:
-
Prepare a suspension of the substrate-coated nanoparticles in the assay buffer.
-
Add the chymotrypsin sample to the nanoparticle suspension.
-
Monitor the change in the hydrodynamic radius of the nanoparticles over time using the DLS instrument.
-
The rate of change in particle size is related to the chymotrypsin activity.
Quartz Crystal Microbalance (QCM) Assay
QCM is a highly sensitive, label-free technique that measures mass changes on a sensor surface.[5] In this assay, a substrate is immobilized on the QCM sensor, and its cleavage by chymotrypsin results in a mass loss, which is detected as a change in the resonance frequency of the crystal.[4]
Materials:
-
Chymotrypsin sample
-
QCM sensor with an immobilized substrate (e.g., β-casein)[4]
-
Assay Buffer
-
QCM instrument
Procedure:
-
Immobilize the substrate onto the surface of the QCM sensor.
-
Establish a stable baseline by flowing the assay buffer over the sensor.
-
Introduce the chymotrypsin sample into the flow cell.
-
Monitor the change in the resonance frequency of the QCM crystal in real-time.
-
The rate of frequency change is proportional to the rate of substrate cleavage and thus the chymotrypsin activity.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental processes and the underlying enzymatic reaction, the following diagrams are provided.
Caption: General experimental workflow for an enzyme activity assay.
Caption: Enzymatic cleavage of this compound by chymotrypsin.
Conclusion
The this compound assay remains a valuable and widely used tool for measuring chymotrypsin activity due to its simplicity and cost-effectiveness. While direct inter-laboratory reproducibility data is scarce, adherence to standardized protocols and careful control of experimental variables can lead to acceptable levels of precision. For applications requiring higher sensitivity, fluorometric assays present a compelling alternative. Emerging technologies like DLS and QCM offer label-free, real-time analysis but may require more specialized instrumentation and expertise. The choice of assay will ultimately depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available resources. To ensure data comparability across different laboratories, the adoption of standardized reporting of assay parameters and validation data, including inter- and intra-assay coefficients of variation, is strongly encouraged.
References
- 1. salimetrics.com [salimetrics.com]
- 2. A new, highly sensitive and specific assay for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioforcenano.com [bioforcenano.com]
- 4. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Documents download module [ec.europa.eu]
A Researcher's Guide: Correlating Synthetic and Natural Substrate Activity for Chymotrypsin
For researchers, scientists, and drug development professionals, understanding the interplay between synthetic chromogenic substrates and their natural protein counterparts is crucial for accurate enzymatic analysis. This guide provides a detailed comparison of the synthetic substrate Succinyl-Ala-Ala-Pro-Trp-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) with natural protein substrates of chymotrypsin, supported by experimental data and protocols.
The use of small, synthetic chromogenic substrates like this compound offers a convenient and high-throughput method for assaying the activity of proteases such as chymotrypsin. Cleavage of this substrate after the tryptophan residue by chymotrypsin releases p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically. While this provides a valuable tool for enzyme characterization and inhibitor screening, it is essential to correlate these findings with the enzyme's activity on its physiological, natural protein substrates. This guide explores this relationship, providing quantitative data, detailed experimental procedures, and visual workflows to bridge the gap between synthetic and biological systems.
Quantitative Comparison of Chymotrypsin Activity
Direct comparison of kinetic parameters between small synthetic substrates and large, multi-domain protein substrates is inherently complex. The Michaelis-Menten kinetics observed with synthetic substrates are often not directly applicable to the intricate interactions between a protease and a natural protein. However, by examining available kinetic data, we can draw valuable correlations.
The following table summarizes the kinetic parameters for chymotrypsin activity on a synthetic substrate closely related to this compound and on the natural protein substrates, casein and insulin. It is important to note that this data is compiled from different studies using enzymes from various sources and under different experimental conditions, which can influence the results.
| Substrate | Enzyme Source | Km | kcat | kcat/Km (M-1s-1) |
| N-succinyl-(Ala)2-Pro-Phe-pNA | Anchovy Viscera Chymotrypsin | 89 µM[1] | 10.0 s-1[1] | 1.12 x 105 |
| Casein | Bovine Chymotrypsin | Not a simple Michaelis-Menten substrate | - | - |
| Insulin | Bovine Chymotrypsin | ~17.5 µM (apparent Km) | - | - |
Note: The kcat and subsequent catalytic efficiency for N-succinyl-(Ala)2-Pro-Phe-pNA were calculated from the provided K'm and kcat values in µM-1min-1. Data for natural substrates often does not yield classical Michaelis-Menten constants due to the presence of multiple cleavage sites and complex binding interactions.
Understanding the Mechanism: The Chymotrypsin Catalytic Triad
Chymotrypsin is a serine protease that utilizes a catalytic triad of serine, histidine, and aspartate residues in its active site to hydrolyze peptide bonds. The process involves the serine hydroxyl group acting as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.
References
A Researcher's Guide to Evaluating Suc-Ala-Ala-Pro-Trp-pNA from Different Suppliers
For researchers, scientists, and drug development professionals, the consistency and performance of reagents are paramount. This guide provides a framework for evaluating the performance of the chymotrypsin substrate, Succinyl-Ala-Ala-Pro-Trp-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA), from various suppliers. By implementing the outlined experimental protocols, researchers can ensure the reliability and reproducibility of their results.
The chromogenic substrate this compound is widely used for the enzymatic assay of chymotrypsin and other proteases. Upon cleavage by the enzyme, it releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically. The quality of this substrate directly impacts the accuracy of kinetic measurements and screening assays. Therefore, a thorough evaluation of the substrate from different suppliers is a critical step in assay validation.
Key Performance Parameters for Comparison
When evaluating this compound from different suppliers, several key parameters should be considered to ensure the quality and consistency of the product. These include purity, concentration accuracy of prepared stock solutions, and the kinetic performance with the target enzyme, chymotrypsin.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize hypothetical but realistic data for this compound from three different suppliers. Researchers can populate these tables with their own experimental data.
Table 1: Supplier Information and Purity Analysis
| Supplier | Product Number | Lot Number | Stated Purity (%) | Experimental Purity (HPLC, %) |
| Supplier A | S-12345 | A-001 | ≥98 | 98.5 |
| Supplier B | P-67890 | B-001 | ≥97 | 97.2 |
| Supplier C | C-54321 | C-001 | ≥98 | 99.1 |
Table 2: Molar Extinction Coefficient and Stock Solution Accuracy
| Supplier | Lot Number | Theoretical Molar Extinction Coefficient (ε) at 410 nm (M⁻¹cm⁻¹) | Experimental Molar Extinction Coefficient (ε) of p-nitroaniline Standard (M⁻¹cm⁻¹) | Concentration of 10 mM Stock Solution (mM) |
| Supplier A | A-001 | 8,800 | 8,820 ± 50 | 9.95 |
| Supplier B | B-001 | 8,800 | 8,790 ± 60 | 9.88 |
| Supplier C | C-001 | 8,800 | 8,810 ± 45 | 10.02 |
Table 3: Enzyme Kinetic Parameters for Chymotrypsin
| Supplier | Lot Number | Michaelis-Menten Constant (Kₘ) (mM) | Maximum Velocity (Vₘₐₓ) (µM/min) |
| Supplier A | A-001 | 0.52 | 125 |
| Supplier B | B-001 | 0.58 | 118 |
| Supplier C | C-001 | 0.51 | 128 |
Note: The Km value for chymotrypsin with this compound has been reported to be approximately 0.5 mM[1].
Experimental Protocols
To obtain the comparative data presented above, the following detailed experimental protocols should be followed.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound substrate from each supplier.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve the substrate in a suitable solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Determination of Molar Extinction Coefficient and Stock Solution Accuracy
Objective: To verify the concentration of the prepared substrate stock solutions.
Methodology:
-
p-Nitroaniline Standard Curve:
-
Prepare a series of known concentrations of a p-nitroaniline standard in the assay buffer.
-
Measure the absorbance of each concentration at 410 nm.
-
Plot absorbance versus concentration and determine the molar extinction coefficient (ε) from the slope of the linear regression (according to the Beer-Lambert law, A = εcl).
-
-
Stock Solution Concentration Verification:
-
Prepare a 10 mM stock solution of the substrate from each supplier in DMSO.
-
Completely hydrolyze a known dilution of each stock solution with a high concentration of chymotrypsin or by strong base (e.g., NaOH) to release all p-nitroaniline.
-
Measure the absorbance of the resulting p-nitroaniline at 410 nm.
-
Calculate the concentration of the stock solution using the experimentally determined molar extinction coefficient of the p-nitroaniline standard.
-
Enzyme Kinetic Analysis
Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of chymotrypsin with the substrate from each supplier.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Bovine pancreatic α-chymotrypsin solution (e.g., 1 µM in 1 mM HCl).
-
Substrate stock solutions (e.g., 10 mM in DMSO) from each supplier.
-
-
Procedure:
-
Prepare a series of substrate dilutions in the assay buffer, ranging from approximately 0.1 x Kₘ to 10 x Kₘ (e.g., 0.05 mM to 5 mM).
-
In a 96-well plate, add a fixed amount of chymotrypsin to each well.
-
Initiate the reaction by adding the different substrate concentrations to the wells.
-
Immediately measure the increase in absorbance at 410 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling Suc-Ala-Ala-Pro-Trp-pNA
Essential Safety and Handling Guide for Suc-Ala-Ala-Pro-Trp-pNA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the chromogenic substrate this compound. The procedures outlined below are designed to ensure the safe handling, use, and disposal of this compound, drawing upon safety data for its hazardous component, p-nitroaniline (pNA).
Core Safety Principles:
Due to the presence of p-nitroaniline, this peptide should be handled with care. p-Nitroaniline is classified as an acutely toxic compound.[1] Short-term exposure can cause eye irritation and affect the blood's ability to transport oxygen, leading to headaches and paleness.[1] Long-term exposure may result in liver damage and potential gene mutation.[1] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[1]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes and airborne particles.[2] |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended.[1] Gloves must be inspected before use and disposed of as contaminated waste immediately after handling the compound or in case of contact.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills.[1] For extensive handling, impervious clothing may be necessary.[2] |
| Respiratory Protection | Fume Hood | All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1] |
| Foot Protection | Closed-Toed Shoes | Must be worn at all times in the laboratory.[1] |
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station.[1] Seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water for 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area.[6] For powdered material, collect it in a safe manner (avoiding dust generation) and place it in a sealed container for disposal as hazardous waste.[6] The area should then be ventilated and washed.[6] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for laboratory safety and environmental protection.
Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Storage : Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[3] Recommended storage temperature is typically -15°C or below.[7]
-
Safe Handling Practices : Avoid the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste due to the p-nitroaniline component.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container lined with a plastic bag.[1] |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[3] |
| Contaminated PPE | Used gloves and other disposable PPE should be collected in a designated hazardous waste container.[1] |
Final disposal of hazardous waste must be conducted through a licensed disposal company.[3] It may be necessary to dissolve or mix the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
